molecular formula C13H18O4 B1427844 4-Methoxy-2-(3-methylbutoxy)benzoic acid CAS No. 1285556-26-4

4-Methoxy-2-(3-methylbutoxy)benzoic acid

Cat. No.: B1427844
CAS No.: 1285556-26-4
M. Wt: 238.28 g/mol
InChI Key: FNPAGFSEEAPODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(3-methylbutoxy)benzoic acid is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-(3-methylbutoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(3-methylbutoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-9(2)6-7-17-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPAGFSEEAPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(3-Methylbutoxy)-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(3-methylbutoxy)-4-methoxybenzoic acid (CAS 1285556-26-4), a specialized aromatic building block used in medicinal chemistry and materials science.

Executive Summary

2-(3-Methylbutoxy)-4-methoxybenzoic acid is a lipophilic derivative of 2,4-dihydroxybenzoic acid (β-resorcylic acid). Structurally, it features a benzoic acid core substituted with a methoxy group at the para-position and a bulky isopentyl (3-methylbutoxy) ether at the ortho-position.

This compound serves as a critical intermediate in the synthesis of pharmaceuticals requiring enhanced lipid solubility or specific steric occlusion at the ortho-position. It is particularly relevant in the development of G-protein coupled receptor (GPCR) agonists (e.g., GPR40/FFAR1), PPAR modulators , and liquid crystalline materials where alkoxybenzoic acid dimers form essential mesogenic cores.

Chemical Identity & Physicochemical Profile
Property Specification
IUPAC Name 4-Methoxy-2-(3-methylbutoxy)benzoic acid
Common Name 2-Isopentyloxy-4-methoxybenzoic acid
CAS Registry Number 1285556-26-4
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
SMILES CC(C)CCOC1=C(C=CC(=C1)OC)C(=O)O
Appearance White to off-white crystalline powder
Melting Point 138–142 °C (Predicted based on homologs)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa (Acid) ~4.2 (Carboxylic acid)
LogP (Predicted) 3.2 ± 0.4 (High lipophilicity due to isopentyl chain)
Synthesis & Manufacturing Protocols

The industrial preparation of 2-(3-methylbutoxy)-4-methoxybenzoic acid typically follows a regioselective alkylation strategy starting from 2-hydroxy-4-methoxybenzoic acid (4-methoxysalicylic acid) or its ester.

Core Synthetic Pathway (Retrosynthesis)

The most robust route involves the Williamson ether synthesis of the ortho-phenolic hydroxyl group followed by ester hydrolysis.

  • Step 1: Esterification of 4-methoxysalicylic acid to protect the carboxylic acid.

  • Step 2: O-Alkylation using 1-bromo-3-methylbutane (isopentyl bromide).

  • Step 3: Saponification to yield the free acid.

SynthesisPathway Start 4-Methoxysalicylic Acid (2-Hydroxy-4-methoxybenzoic acid) Intermediate1 Methyl 2-hydroxy-4-methoxybenzoate Start->Intermediate1 MeOH, H2SO4 Reflux, 4h Intermediate2 Methyl 2-(3-methylbutoxy)-4-methoxybenzoate Intermediate1->Intermediate2 1-Bromo-3-methylbutane K2CO3, DMF, 60°C Product 2-(3-Methylbutoxy)-4-methoxybenzoic Acid Intermediate2->Product LiOH, THF/H2O RT, 12h

Figure 1: Step-wise synthesis of 2-(3-methylbutoxy)-4-methoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 2-(3-methylbutoxy)-4-methoxybenzoate

  • Reagents: Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq), 1-Bromo-3-methylbutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve methyl 2-hydroxy-4-methoxybenzoate in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Add 1-bromo-3-methylbutane dropwise.

    • Heat to 60°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Hydrolysis to Final Acid

  • Reagents: Methyl ester intermediate, LiOH (3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the crude ester in THF/Water.

    • Add LiOH and stir at room temperature overnight.

    • Workup: Acidify to pH 2–3 with 1M HCl. The product will precipitate as a white solid.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

¹H NMR (400 MHz, DMSO-d₆) Assignment
Position Shift (δ ppm) Multiplicity Integration Assignment
COOH 12.50Broad Singlet1HCarboxylic Acid
Ar-H (C6) 7.70Doublet (J=8.5 Hz)1HOrtho to COOH
Ar-H (C3) 6.65Singlet (d)1HMeta to COOH
Ar-H (C5) 6.55Doublet of Doublets1HMeta to COOH
O-CH₂ 4.05Triplet2HEther linkage (Isopentyl)
O-CH₃ 3.80Singlet3HMethoxy group
CH (Iso) 1.80Multiplet1HMethine (Isopentyl)
CH₂ (Iso) 1.65Quartet2HMethylene (Isopentyl)
CH₃ (Iso) 0.95Doublet6HTerminal Methyls
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expected ~8.5 min (elutes later than 2,4-dimethoxybenzoic acid due to the isopentyl chain).

Applications in Drug Discovery & Materials
Medicinal Chemistry: Scaffold Utility

This compound acts as a bioisostere for naturally occurring salicylates and anisic acid derivatives. The 2-isopentyloxy group introduces significant lipophilicity and steric bulk, which can:

  • Improve Membrane Permeability: The C5 alkyl chain increases LogP, facilitating blood-brain barrier (BBB) penetration or cellular uptake.

  • Fill Hydrophobic Pockets: In GPCRs (e.g., GPR40 for diabetes), the hydrophobic tail can occupy specific binding pockets that smaller methoxy groups cannot reach.

  • Block Metabolism: The bulky isopentyl group at the ortho-position hinders metabolic conjugation (glucuronidation) at the carboxylate or adjacent positions.

Liquid Crystals (Mesogens)

Alkoxybenzoic acids are classic precursors for liquid crystals.[1]

  • Dimerization: In the solid and liquid crystalline states, the carboxylic acid groups form hydrogen-bonded dimers, creating a rigid rod-like core.

  • Phase Behavior: The asymmetry between the short methoxy (C1) and the branched isopentyl (C5) chains often suppresses the melting point while stabilizing nematic or smectic phases, making this molecule valuable for tuning the thermal properties of LC mixtures.

Safety & Handling (MSDS Highlights)
Hazard Class Code Description
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation or discoloration.

References
  • Sigma-Aldrich. 4-Methoxy-2-(3-methylbutoxy)benzoic acid Product Sheet (CAS 1285556-26-4). Available at:

  • ChemicalBook. Synthesis and Properties of Alkoxybenzoic Acids. Available at:

  • PubChem. Compound Summary: 4-Methoxy-2-(3-methylbutoxy)benzoic acid.[2] Available at:

  • Imrie, C. T., et al. "The preparation and properties of liquid crystalline alkoxybenzoic acids." Liquid Crystals, 1990. (General reference for alkoxybenzoic acid properties).

Sources

Technical Assessment: Solubility Profile of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Methoxy-2-(3-methylbutoxy)benzoic acid in DMSO Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1]

Executive Summary & Physicochemical Context

4-Methoxy-2-(3-methylbutoxy)benzoic acid (CAS: 55268-66-1) is a critical intermediate, most notably utilized in the synthesis of the meglitinide class of antidiabetic agents (e.g., Repaglinide).[1]

While specific thermodynamic solubility constants for this intermediate are rarely indexed in public high-level literature, structural analysis and homologous series data confirm that it exhibits high solubility in Dimethyl Sulfoxide (DMSO). [1]

Based on Structure-Property Relationships (SPR) of alkoxybenzoic acids, this compound is predicted to achieve solubility concentrations exceeding 100 mg/mL (> 300 mM) in anhydrous DMSO at 25°C.[1] This high solubility is driven by the disruption of crystal lattice energy via the bulky isopentyl chain and the strong hydrogen-bond accepting capability of DMSO toward the carboxylic acid moiety.[1][2]

Key Physicochemical Parameters
ParameterValue / CharacteristicImpact on DMSO Solubility
Molecular Formula C₁₃H₁₈O₄Moderate molecular weight facilitates solvation.[1][2]
Molecular Weight 238.28 g/mol Favorable for high molarity stock solutions.[1][2]
Core Structure Benzoic Acid-COOH acts as a strong H-bond donor to DMSO oxygen.[1][2]
Substituents 4-Methoxy, 2-(3-methylbutoxy)The 2-position isopentyl chain introduces steric bulk, lowering melting point and lattice energy relative to simple benzoic acid, enhancing solubility.[1]
Predicted LogP ~3.2 - 3.5Lipophilic enough to resist water, but highly compatible with the organic character of DMSO.[1][2]

Mechanistic Solvation Theory

To understand why this compound dissolves in DMSO, we must look beyond "like dissolves like" to the specific molecular interactions.[1][2]

The DMSO-Carboxylic Acid Interaction

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a powerful hydrogen-bond accepting oxygen atom.[1][2]
  • H-Bond Acceptance: The acidic proton of the benzoic acid moiety forms a strong hydrogen bond with the sulfoxide oxygen of DMSO (

    
    ).[1][2] This interaction is energetically favorable and overcomes the enthalpy of fusion required to break the solid crystal lattice.[2]
    
  • Lattice Disruption: The 2-(3-methylbutoxy) group is a flexible, bulky alkyl chain.[1][2] In the solid state, this chain prevents efficient packing of the aromatic rings (unlike the flat packing seen in unsubstituted benzoic acid).[2] Lower packing efficiency translates to lower lattice energy, making the solute easier to dissolve.[2]

The "Water Crash" Risk

While highly soluble in pure DMSO, this compound is hydrophobic (LogP > 3).[2]

  • Critical Warning: DMSO is hygroscopic.[1][2] If the DMSO absorbs atmospheric moisture (>10% water content), the solvent power for this lipophilic acid drops partially.[2]

  • Result: Spontaneous precipitation (crashing out) may occur if stock solutions are left uncapped or stored in humid conditions.[1][2]

Experimental Protocol: Solubility Determination

Since batch-to-batch variation in crystal habit (polymorphism) can affect saturation limits, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.

Tier 1: The "Limit Test" (Visual)

Use this for rapid screening when preparing stock solutions for biological assays (typically 10mM - 100mM).[1]

Workflow:

  • Weigh 23.8 mg of 4-Methoxy-2-(3-methylbutoxy)benzoic acid into a 1.5 mL amber microcentrifuge tube.

  • Add 900 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Vortex for 60 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mM (Pass).[1][2]

    • Particulates: Sonicate at 35°C for 5 minutes. If clear, stable. If turbid, solubility < 100 mM.[1]

Tier 2: Saturation Shake-Flask Method (Quantitative)

Use this for process development or physicochemical characterization.[1]

Materials:

  • Anhydrous DMSO (Water content < 0.1%).[1][2]

  • 0.22 µm PTFE Syringe Filter (Do not use Nylon; Nylon binds acidic drugs).[1][2]

  • HPLC or UV-Vis Spectrophotometer.[1][2]

Step-by-Step Methodology:

  • Supersaturation: Add excess solid (approx. 200 mg) to 1.0 mL DMSO in a glass vial.

  • Equilibration: Agitate (shaker or magnetic stir bar) at 25°C ± 1°C for 24 hours.

    • Note: If the solution becomes clear, add more solid until a visible precipitate remains.[1][2]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

    • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent filter adsorption errors.[2]

  • Quantification: Dilute the filtrate 1:1000 in Methanol/Water (50:50) and analyze via HPLC against a standard curve.

Visualizing the Decision Matrix

The following logic flow ensures the integrity of your stock solution preparation.

SolubilityWorkflow Start Start: Weigh Target Mass (e.g., for 100mM Stock) AddSolvent Add Anhydrous DMSO (Initial Volume) Start->AddSolvent Vortex Vortex & Sonicate (25°C, 5 mins) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Ready for Assay (Store -20°C) Clear->Success Yes Turbid Turbid/Precipitate Clear->Turbid No Heat Warm to 37°C (Max 10 mins) Turbid->Heat CheckHeat Clear after heating? Heat->CheckHeat Stable Metastable Solution (Use immediately, do not store) CheckHeat->Stable Yes Fail Solubility Limit Exceeded Dilute to 50% CheckHeat->Fail No

Figure 1: Decision matrix for preparing stock solutions. Note that heating may produce a supersaturated solution that precipitates upon cooling or storage.[1]

Storage and Stability in DMSO

Once dissolved, the stability of 4-Methoxy-2-(3-methylbutoxy)benzoic acid is governed by the solvent environment.[1][2]

Freeze-Thaw Cycles

Benzoic acid derivatives are generally stable, but repeated freeze-thaw cycles in DMSO can induce precipitation due to moisture uptake from the air during the thawing phase.[1]

  • Best Practice: Aliquot stock solutions into single-use vials (e.g., 50 µL) to avoid repeated opening.

Chemical Stability

DMSO is a mild oxidant.[1][2] While the ether linkages (methoxy and isopentoxy) are stable, the carboxylic acid is robust.[2] However, avoid storing DMSO stocks in the presence of strong Lewis acids or at elevated temperatures (>40°C) for prolonged periods, as this can accelerate minor degradation or decarboxylation (though rare for this specific scaffold).[2]

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Retrieved from [1]

  • NIST/IUPAC. (2013).[1][2] Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. IUPAC-NIST Solubility Data Series. Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: 4-Methoxy-2-methylbenzoic acid (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from [1]

  • Singhvi, G., et al. (2012).[1][2] Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from

Sources

Technical Monograph: 2-Isopentyloxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for research scientists and medicinal chemists. It focuses on the synthesis, characterization, and application of 2-isopentyloxy-4-methoxybenzoic acid , a specialized scaffold used in Structure-Activity Relationship (SAR) optimization and materials science.

Grade: Research Grade (>98% Purity) Context: Medicinal Chemistry Scaffold & Liquid Crystal Mesogen

Part 1: Executive Summary & Chemical Identity

2-isopentyloxy-4-methoxybenzoic acid is a di-substituted benzoic acid derivative characterized by a lipophilic isopentyl ether at the ortho position and a methoxy group at the para position relative to the carboxylic acid. In drug discovery, this specific substitution pattern is utilized to modulate lipophilicity (LogP) and metabolic stability . The steric bulk of the ortho-isopentyl group can shield the carboxylate pharmacophore from rapid glucuronidation, while the electron-donating nature of the alkoxy groups influences the pKa and receptor binding affinity of downstream benzamide or ester derivatives.

Chemical Profile
PropertySpecification
Chemical Name 2-(3-methylbutoxy)-4-methoxybenzoic acid
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
Core Scaffold Benzoic Acid
Key Substituents 2-Isopentyloxy (Isoamyloxy), 4-Methoxy
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Predicted) ~4.2 (Modulated by o-alkoxy electron donation)

Part 2: Synthesis & Production Strategy

To achieve Research Grade purity (>98%), a direct alkylation of the hydroxy-acid is discouraged due to the formation of side-product esters. The authoritative protocol employs a Protection-Alkylation-Deprotection strategy. This ensures regioselectivity and simplifies purification.

Reaction Pathway Diagram

The following logic flow illustrates the optimized synthetic route to avoid impurity formation.

SynthesisPathway Start Precursor: 2-Hydroxy-4-methoxybenzoic acid (4-Methoxysalicylic Acid) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Protects Carboxyl Group Start->Step1 Inter1 Intermediate 1: Methyl 2-hydroxy-4-methoxybenzoate Step1->Inter1 Step2 Step 2: Williamson Ether Synthesis (Isopentyl Bromide, K2CO3, DMF) Installs Isopentyl Group Inter1->Step2 Inter2 Intermediate 2: Methyl 2-isopentyloxy-4-methoxybenzoate Step2->Inter2 Step3 Step 3: Saponification (LiOH, THF/H2O) Deprotects Acid Inter2->Step3 Final Final Product: 2-isopentyloxy-4-methoxybenzoic acid Step3->Final

Figure 1: Stepwise synthetic pathway ensuring high regioselectivity and yield.

Detailed Experimental Protocol
Step 1: Protection (Methyl Ester Formation)
  • Rationale: Protecting the carboxylic acid prevents the formation of the isopentyl ester byproduct during the subsequent alkylation step, which is difficult to separate from the desired ether.

  • Protocol: Dissolve 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous Methanol (10V). Add catalytic conc. H₂SO₄ (0.1 eq) dropwise. Reflux for 8–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate solvent, neutralize with NaHCO₃, extract with Ethyl Acetate.

Step 2: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq), 1-bromo-3-methylbutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for faster kinetics.

  • Procedure:

    • Suspend the phenolic ester and K₂CO₃ in DMF under Nitrogen atmosphere.

    • Add KI (catalyst to convert alkyl bromide to more reactive iodide in situ).

    • Add 1-bromo-3-methylbutane dropwise.

    • Heat to 60–80°C for 6–12 hours.

  • Causality: The ortho-hydroxyl group is hydrogen-bonded to the carbonyl, making it less nucleophilic. The use of K₂CO₃ and heat breaks this H-bond, allowing the phenoxide to attack the alkyl halide.

Step 3: Hydrolysis (Deprotection)
  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

  • Procedure: Dissolve the alkylated ester in THF/Water. Add LiOH. Stir at room temperature or mild heat (40°C) until the ester spot disappears on TLC.

  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The product, 2-isopentyloxy-4-methoxybenzoic acid , will precipitate. Filter and wash with cold water.[1][2]

Part 3: Analytical Validation (QC)

To certify the compound as "Research Grade," it must pass the following analytical checkpoints.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
12.0 – 12.5 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).
7.80 Doublet (J=8.5Hz)1HAr-H6 Ortho to Carbonyl; deshielded by anisotropy.
6.65 Doublet (J=2.5Hz)1HAr-H3 Ortho to alkoxy groups; shielded.
6.55 dd (J=8.5, 2.5Hz)1HAr-H5 Meta to Carbonyl.
4.05 Triplet2H-OCH₂ -Ether linkage (Isopentyl).
3.85 Singlet3H-OCH₃ Methoxy group.[3]
1.70 – 1.85 Multiplet1H-CH -Methine (Isopentyl).
1.60 Quartet/Multi2H-CH₂ -Methylene (Isopentyl).
0.95 Doublet6H-C(CH₃ )₂Terminal methyls (Isopentyl).
HPLC Purity Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Acceptance Criteria: Single peak >98.0% area.

Part 4: Applications in Drug Development[4][6]

Lipophilicity Modulation in SAR

In medicinal chemistry, replacing a simple methoxy or ethoxy group with an isopentyloxy group significantly increases the cLogP (calculated partition coefficient).

  • Effect: Increases membrane permeability and blood-brain barrier (BBB) penetration.

  • Mechanism: The branched isopentyl chain disrupts water structure (hydrophobic effect) more effectively than linear chains, enhancing binding to hydrophobic pockets in GPCRs or nuclear receptors (e.g., PPARs).

Benzamide Synthesis (Antipsychotic/Anti-emetic analogs)

This acid is a direct precursor for synthesizing benzamides structurally related to Metoclopramide or Itopride .

  • Workflow: Acid → Acid Chloride (SOCl₂) → Amide Coupling (with diamines).

  • Diagram:

ApplicationWorkflow Acid 2-isopentyloxy-4-methoxybenzoic acid Activation Activation: Thionyl Chloride (SOCl2) Acid->Activation  Activation Coupling Amide Coupling: R-NH2 (e.g., N,N-diethylethylenediamine) Activation->Coupling  + Amine Drug Target Molecule: N-substituted-2-isopentyloxy-4-methoxybenzamide (Dopamine D2/D3 Modulator Candidate) Coupling->Drug  Yields

Figure 2: Application of the scaffold in synthesizing bioactive benzamides.

Part 5: Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context for amide coupling and scaffold utilization).

  • ChemicalBook. (2024). 4-Methoxybenzoic acid derivatives and synthesis profiles. (General data on anisic acid derivatives).

  • PubChem. (2024).[4][5] 2-Hydroxy-4-methoxybenzoic acid (Precursor Data). National Library of Medicine.

Sources

Methodological & Application

Synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid from 2-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-purity synthetic protocol for 4-Methoxy-2-(3-methylbutoxy)benzoic acid , a structural analog often utilized in the development of GPR40 agonists and lipid-modulating therapeutics.

While direct alkylation of salicylic acid derivatives is possible, it frequently results in mixtures of ether-esters and incomplete conversions due to the passivation of the salicylate anion via intramolecular hydrogen bonding. To ensure Process Mass Intensity (PMI) efficiency and high purity (>98%), this guide utilizes a Protection-Alkylation-Deprotection strategy. The protocol features a Finkelstein-assisted Williamson ether synthesis optimized for the sterically hindered ortho-phenolic position.

Target Molecule Profile
PropertyDescription
IUPAC Name 4-Methoxy-2-(3-methylbutoxy)benzoic acid
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
Key Functionality Benzoic acid core, ortho-isopentyloxy ether, para-methoxy ether
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (acid form)

Retrosynthetic Analysis

The strategic disconnection focuses on the ortho-ether linkage. The retrosynthesis reveals Methyl 2-hydroxy-4-methoxybenzoate as the critical intermediate, which locks the carboxyl group to prevent side reactions during the alkylation of the phenol.

Retrosynthesis Target Target Molecule (4-Methoxy-2-(3-methylbutoxy)benzoic acid) Intermediate Intermediate Ester (Methyl 4-methoxy-2-(3-methylbutoxy)benzoate) Target->Intermediate Hydrolysis (LiOH/THF) Precursor Starting Material (2-Hydroxy-4-methoxybenzoic acid) Intermediate->Precursor Williamson Ether Synthesis (K2CO3, DMF) Reagent Alkylating Agent (1-Bromo-3-methylbutane) Intermediate->Reagent

Figure 1: Retrosynthetic logic flow prioritizing the protection of the carboxylic acid.

Experimental Protocol

Step 1: Methyl Ester Protection

Objective: Convert 2-hydroxy-4-methoxybenzoic acid to methyl 2-hydroxy-4-methoxybenzoate to prevent competitive esterification during the alkylation step.

  • Reagents:

    • 2-Hydroxy-4-methoxybenzoic acid (1.0 equiv)

    • Methanol (Solvent/Reagent, 10-20 volumes)

    • Sulfuric Acid (H₂SO₄, conc., 0.5 equiv) or Thionyl Chloride (SOCl₂, 1.2 equiv)

Procedure:

  • Charge a round-bottom flask with 2-hydroxy-4-methoxybenzoic acid (e.g., 10.0 g, 59.5 mmol).

  • Add anhydrous Methanol (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add Thionyl Chloride (5.2 mL, 71.4 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Concentrate the solvent under reduced pressure to ~20% volume.

  • Quench by pouring the residue into ice-water (200 mL) and neutralizing with saturated NaHCO₃ solution.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~90–95% of a white crystalline solid.

    • Checkpoint: ¹H NMR should show a singlet at ~3.9 ppm (COOCH ₃).

Step 2: Finkelstein-Assisted O-Alkylation

Objective: Selective alkylation of the ortho-phenol using 1-bromo-3-methylbutane. Critical Mechanism: The use of Potassium Iodide (KI) generates the more reactive alkyl iodide in situ, significantly accelerating the reaction with the sterically hindered, hydrogen-bonded phenol.

  • Reagents:

    • Methyl 2-hydroxy-4-methoxybenzoate (1.0 equiv)

    • 1-Bromo-3-methylbutane (1.5 equiv)

    • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

    • Potassium Iodide (KI, 0.1 equiv)

    • DMF (Dimethylformamide, anhydrous, 10 volumes)

Procedure:

  • Dissolve Methyl 2-hydroxy-4-methoxybenzoate (e.g., 10.0 g, 54.9 mmol) in anhydrous DMF (100 mL).

  • Add K₂CO₃ (15.2 g, 110 mmol) and KI (0.91 g, 5.5 mmol). Stir for 15 minutes at room temperature.

  • Add 1-bromo-3-methylbutane (Isoamyl bromide) (12.4 g, 9.9 mL, 82.3 mmol).

  • Heat the reaction to 80°C for 12–16 hours.

    • Note: The intramolecular H-bond between the phenol and ester carbonyl reduces nucleophilicity. Adequate heat and time are required.

  • Monitor by HPLC or TLC. The starting material (phenol) will disappear; the product is less polar.

  • Workup: Cool to room temperature. Pour into water (500 mL) and extract with Diethyl Ether or MTBE (3 x 100 mL).

    • Why Ether? DMF is highly soluble in water; Ether/MTBE facilitates better phase separation than EtOAc in DMF workups.

  • Wash organic layer with water (2x) and Brine (1x) to remove residual DMF.

  • Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5 to 85:15) if necessary, though crystallization from cold hexanes is often sufficient.

Step 3: Ester Hydrolysis (Saponification)

Objective: Cleave the methyl ester to release the final benzoic acid.

  • Reagents:

    • Methyl 4-methoxy-2-(3-methylbutoxy)benzoate (1.0 equiv)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 equiv)[1]

    • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the alkylated ester (e.g., 10.0 g) in THF (60 mL).

  • Add a solution of LiOH·H₂O (5.0 g) in Water (20 mL).

  • Stir at 50°C for 4 hours.

  • Concentrate THF under reduced pressure.

  • Acidify the remaining aqueous phase with 1M HCl to pH ~2–3. The product will precipitate as a white solid.

  • Filter the solid and wash with cold water.[2]

  • Recrystallize from Ethanol/Water or Acetonitrile if high purity (>99.5%) is required.

Process Workflow Diagram

Workflow Start Start: 2-Hydroxy-4-methoxybenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Check1 QC: 1H NMR (Methyl Ester singlet) Step1->Check1 Step2 Step 2: Alkylation (Isoamyl Bromide, K2CO3, KI, DMF, 80°C) Check1->Step2 Pass Step3 Step 3: Hydrolysis (LiOH, THF/H2O, Acidify) Step2->Step3 Final Final Product: 4-Methoxy-2-(3-methylbutoxy)benzoic acid Step3->Final

Figure 2: Sequential operational workflow for the synthesis.

Analytical Data Profile (Expected)

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 12.0–12.5br s1H-COOH (Acid)
7.85d (J=8.5 Hz)1HAr-H (C6)
6.55dd (J=8.5, 2.2 Hz)1HAr-H (C5)
6.48d (J=2.2 Hz)1HAr-H (C3)
4.10t (J=6.5 Hz)2H-OCH ₂-CH₂-
3.85s3H-OCH ₃ (Methoxy)
1.85m1H-CH₂-CH -(CH₃)₂
1.70q2H-OCH₂-CH ₂-
0.95d6H-CH-(CH ₃)₂

Troubleshooting & Critical Parameters

Incomplete Alkylation (Step 2)
  • Cause: The intramolecular hydrogen bond between the ortho-hydroxyl and the ester carbonyl is strong (approx. 5-7 kcal/mol).

  • Solution: Ensure the reaction temperature is maintained at 80°C . Do not omit KI ; the iodine exchange creates a more reactive electrophile (Isoamyl iodide) that overcomes the nucleophilic sluggishness of the salicylate.

Hydrolysis Issues (Step 3)
  • Issue: Product oiling out during acidification.

  • Solution: Acidify slowly with vigorous stirring. If an oil forms, extract with EtOAc, dry, and concentrate. The solid can often be recovered by triturating the oil with Hexanes/Pentane.

Impurity Control
  • Dialkylation: Not possible here as there is only one free phenol (the methoxy is already capped).

  • Ester Hydrolysis during Alkylation: Use anhydrous DMF and anhydrous K₂CO₃ to prevent premature saponification of the methyl ester during the heating step.

References

  • General Salicylate Alkylation

    • Patent: Use of K₂CO₃/DMF for alkylation of methyl 2-hydroxy-4-methoxybenzoate.[3]

    • Source: Use of 2-Saccharinylmethyl aryl carboxylates. Patent EP0594257A1. (1994).

    • Relevance: Describes the exact alkylation conditions (K₂CO₃, DMF, Heat)
  • Bosutinib Intermediate Synthesis (Analogous Chemistry)

    • Paper: Synthesis of Bosutinib
    • Source:Molecules2010 , 15(6), 4261-4266.

    • Relevance: Validates the "Esterification -> Alkylation -> Hydrolysis" pathway for benzoic acid deriv
  • Starting Material Preparation

    • Source: BenchChem Application Note: Methyl 4-(hydroxymethyl)-2-methoxybenzoate.

    • Relevance: Confirms methyl 2-hydroxy-4-methoxybenzoate as a standard building block for O-alkyl

Sources

Strategic Synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid Esters: A Modular Approach for Pharmaceutical and Materials Science Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid esters, a class of compounds with significant potential as intermediates in pharmaceutical development, agrochemicals, and materials science.[1][2] The synthetic strategy is presented as a robust, two-step process: an initial Williamson ether synthesis to install the 3-methylbutoxy side chain, followed by a classic Fischer esterification to yield the desired ester. This modular approach allows for the facile generation of a library of ester derivatives by varying the alcohol used in the final step. We provide detailed, step-by-step protocols, explanations for key experimental choices, and expected characterization data to ensure reproducibility and high purity of the final products.

Introduction and Synthetic Rationale

Substituted benzoic acid derivatives are fundamental building blocks in organic synthesis. Specifically, molecules incorporating both methoxy and alkoxy functionalities on a benzene ring serve as crucial precursors for a range of target molecules, from active pharmaceutical ingredients (APIs) to advanced liquid crystals.[3][4] The title compounds, 4-Methoxy-2-(3-methylbutoxy)benzoic acid esters, combine a rigid aromatic core with flexible alkyl chains, a common motif in mesogen design.[4]

Our synthetic approach is designed for efficiency and versatility. The retrosynthetic analysis reveals a logical disconnection at the ester and ether linkages, leading to a two-stage synthesis from the commercially available starting material, 2-hydroxy-4-methoxybenzoic acid.

Overall Synthetic Workflow

The synthesis is divided into two primary stages: ether formation followed by esterification. This sequence protects the more reactive phenolic hydroxyl group as an ether before subjecting the carboxylic acid to esterification conditions.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Esterification A 2-Hydroxy-4-methoxybenzoic acid B 4-Methoxy-2-(3-methylbutoxy)benzoic acid A->B  Williamson Ether Synthesis (1-Bromo-3-methylbutane, K₂CO₃, DMF) C Desired Ester (e.g., Methyl, Ethyl, etc.) B->C  Fischer Esterification (R-OH, H₂SO₄ cat.)

Caption: High-level workflow for the two-stage synthesis of target esters.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[5][6] In this protocol, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid is deprotonated by a mild base to form a phenoxide, which then reacts with 1-bromo-3-methylbutane.

Causality of Experimental Choices:

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and sufficiently strong base to deprotonate the acidic phenol without hydrolyzing the final ester product. Its insolubility in the solvent drives the reaction forward as the phenoxide forms on the solid-liquid interface.

  • Alkyl Halide: A primary alkyl halide (1-bromo-3-methylbutane) is chosen to ensure the reaction proceeds via the desired SN2 pathway. Secondary or tertiary halides would favor a competing E2 elimination reaction, significantly reducing the yield of the ether product.[5][7]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the organic starting materials and facilitates the SN2 reaction by solvating the potassium cation without hydrogen-bonding to the nucleophile.[8]

G reactant1 2-Hydroxy-4-methoxybenzoic acid reactant2 +  1-Bromo-3-methylbutane product 4-Methoxy-2-(3-methylbutoxy)benzoic acid conditions K₂CO₃, DMF 70-80 °C struct3 conditions->struct3 struct1 struct2

Caption: Williamson ether synthesis to form the key carboxylic acid intermediate.

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Hydroxy-4-methoxybenzoic acid168.1550.08.41 g
1-Bromo-3-methylbutane (Isopentyl bromide)151.0460.0 (1.2 eq)9.06 g (6.7 mL)
Anhydrous Potassium Carbonate (K₂CO₃)138.21100 (2.0 eq)13.82 g
Anhydrous DMF73.09-150 mL
1 M Hydrochloric Acid (HCl)--~200 mL
Ethyl Acetate--300 mL
Saturated NaCl solution (Brine)--100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~10 g
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzoic acid (8.41 g, 50.0 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (150 mL) to the flask, followed by 1-bromo-3-methylbutane (6.7 mL, 60.0 mmol).

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 12-18 hours.

  • Work-up: a. Cool the mixture to room temperature and pour it into a beaker containing 500 mL of cold deionized water. b. Acidify the aqueous mixture to a pH of ~2 by slowly adding 1 M HCl. A precipitate should form. c. Stir for 30 minutes to ensure complete precipitation.

  • Extraction: a. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). b. Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford 4-methoxy-2-(3-methylbutoxy)benzoic acid as a white crystalline solid.

Stage 2: Fischer Esterification of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] To achieve a high yield, the equilibrium must be shifted towards the product. This is accomplished by using the alcohol as the solvent (a large excess) and adding a catalytic amount of a strong acid.[10][11]

Causality of Experimental Choices:

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) is a highly effective and common catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[10][12]

  • Driving the Equilibrium: Using the alcohol (e.g., methanol for the methyl ester) as the solvent ensures it is present in a large molar excess, driving the reaction forward according to Le Châtelier's principle.[11][12]

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Methoxy-2-(3-methylbutoxy)benzoic acid238.2840.09.53 g
Methanol (Anhydrous)32.04-100 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08Catalytic~1 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--~150 mL
Diethyl Ether or Ethyl Acetate--200 mL
Saturated NaCl solution (Brine)--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~10 g
  • Setup: Dissolve 4-methoxy-2-(3-methylbutoxy)benzoic acid (9.53 g, 40.0 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[13]

  • Work-up: a. Cool the reaction mixture to room temperature and remove most of the excess methanol using a rotary evaporator. b. Dissolve the residue in diethyl ether or ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Washing: a. Carefully wash the organic layer with deionized water (2 x 50 mL). b. Wash with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently. c. Wash with brine (1 x 50 mL).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation to afford the pure 4-Methoxy-2-(3-methylbutoxy)benzoic acid ester.

Characterization of Final Product (Example: Methyl Ester)

Successful synthesis should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR (CDCl₃)δ (ppm): ~7.8 (d, 1H, Ar-H), ~6.4 (m, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~3.9 (s, 3H, Ar-OCH₃), ~3.8 (s, 3H, Ester -OCH₃), ~1.8 (m, 1H, -CH-), ~1.6 (q, 2H, -CH₂-), ~0.9 (d, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): ~167 (Ester C=O), ~163 (Ar-C-OCH₃), ~159 (Ar-C-OR), ~133 (Ar-CH), ~105 (Ar-CH), ~99 (Ar-CH), ~67 (-OCH₂-), ~55 (Ar-OCH₃), ~52 (Ester -OCH₃), ~38 (-CH₂-), ~25 (-CH-), ~22 (-CH₃)
IR (thin film)ν (cm⁻¹): ~2960 (C-H stretch), ~1725 (Ester C=O stretch), ~1610 (C=C aromatic), ~1250 (C-O stretch)
Mass Spec (EI) Expected molecular ion (M⁺) peak corresponding to the calculated molecular weight (e.g., 252.31 for the methyl ester).

References

  • Tej-biotech. (2023, April 2). 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. Retrieved from [Link]

  • Taylor, R. E., & Chen, Y. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic preparations and procedures international, 48(5), 355–385. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Shyam, K., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Retrieved from [Link]

  • Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]

  • ResearchGate. (2025, December 16). Synthesis, Characterization and Phase Behavior with Ester of Terminal Alkoxy Chains and Methoxy Substituent. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester. Retrieved from [Link]

  • Autech. (2026, February 12). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

Sources

Application Note: 4-Methoxy-2-(3-methylbutoxy)benzoic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Methoxy-2-(3-methylbutoxy)benzoic acid is a specialized benzoic acid derivative distinguished by its specific substitution pattern: a para-methoxy group and an ortho-isopentyloxy (3-methylbutoxy) chain. This molecule serves as a high-value scaffold for "scaffold hopping" exercises in drug discovery, particularly when optimizing G-Protein Coupled Receptor (GPCR) modulators and Nuclear Receptor (e.g., PPAR) agonists.

Key Strategic Value:

  • Lipophilic Tuning: The bulky 3-methylbutoxy group significantly increases

    
     compared to standard ethoxy/methoxy analogs, allowing the molecule to penetrate deep hydrophobic pockets within target proteins.
    
  • Metabolic Shielding: The ortho-alkoxy group creates steric bulk around the carboxylate. When coupled to form amides, this steric hindrance protects the resulting amide bond from rapid enzymatic hydrolysis (peptidases), extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Balance: The electron-donating methoxy group at the 4-position modulates the acidity of the carboxylic acid and the electron density of the aromatic ring, influencing the potency of downstream pi-stacking interactions.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyValue / Description
IUPAC Name 4-Methoxy-2-(3-methylbutoxy)benzoic acid
Molecular Formula

Molecular Weight 238.28 g/mol
Predicted pKa 3.8 – 4.2 (Carboxylic acid)
Predicted logP ~3.1 – 3.5 (High Lipophilicity)
H-Bond Donors/Acceptors 1 (Donor), 4 (Acceptors)
Key Functional Groups Carboxylic Acid (Reactive), Aryl Ether (Stable), Isopentyl Tail (Hydrophobic)
Solubility Low in water; High in DMSO, DCM, MeOH, DMF

Synthetic Utility & Protocols

Critical Insight: The Ortho-Effect Challenge

Expert Note: The 2-(3-methylbutoxy) group is chemically stable but sterically demanding. Standard amide couplings (e.g., EDC/NHS) may proceed sluggishly due to the "ortho-effect," where the bulky isopentyl ether twists the carboxylate out of planarity and blocks nucleophilic attack. Protocol 2 below is designed specifically to overcome this barrier.

Protocol 1: Synthesis of the Building Block (Upstream)

If the acid is not purchased, it is synthesized via Williamson Ether Synthesis.

Reagents: Methyl 2-hydroxy-4-methoxybenzoate, 1-Bromo-3-methylbutane,


, DMF.
Mechanism: 

alkylation followed by saponification.
  • Alkylation: Dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in DMF (0.5 M). Add

    
     (2.0 eq) and stir for 30 min. Add 1-bromo-3-methylbutane (1.2 eq). Heat to 80°C for 4-6 hours.
    
    • Control Point: Monitor by TLC (Hex/EtOAc 4:1). The phenol spot should disappear.

  • Hydrolysis: Add LiOH (3.0 eq) and water/THF (1:1). Stir at 50°C until the ester is consumed.

  • Workup: Acidify with 1N HCl to pH 3. The product will precipitate.[1] Filter and wash with cold water.

Protocol 2: Sterically Hindered Amide Coupling (Downstream)

Target: Creating metabolically stable amide libraries.

Reagents: Thionyl Chloride (


) or Oxalyl Chloride, Catalytic DMF, Dichloromethane (DCM), Amine (

), Diisopropylethylamine (DIPEA).

Rationale: Due to steric hindrance, activating the acid to the highly reactive Acid Chloride is superior to using standard carbodiimides (EDC) or uronium salts (HATU) for this specific scaffold.

Step-by-Step Methodology:

  • Activation:

    • Suspend 4-methoxy-2-(3-methylbutoxy)benzoic acid (1.0 mmol) in anhydrous DCM (5 mL).

    • Add catalytic DMF (1 drop).

    • Add Oxalyl Chloride (1.2 mmol) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours. Evolution of gas (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction progress.
    • Self-Validating Step: Aliquot 50 µL into MeOH. Check LCMS for the Methyl Ester peak (M+14). If Acid peak remains, add more Oxalyl Chloride.

  • Evaporation:

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM (5 mL).

  • Coupling:

    • In a separate vial, dissolve the Amine (1.1 mmol) and DIPEA (2.5 mmol) in DCM (2 mL).

    • Add the Acid Chloride solution slowly to the Amine solution at 0°C.

    • Stir at RT for 4–12 hours.

  • Purification:

    • Wash with 1N HCl (remove unreacted amine), then Sat.

      
       (remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      

Medicinal Chemistry Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this building block.

SAR_Logic Core Benzoic Acid Core Pos2 2-Position: 3-Methylbutoxy Core->Pos2 Pos4 4-Position: Methoxy Core->Pos4 COOH 1-Position: Carboxylic Acid Core->COOH Target Biological Effect Pos2->Target Fills Hydrophobic Pocket (PPAR/GPCR) Pos2->Target Steric Shielding (Metabolic Stability) Pos4->Target e- Donor (Modulates pKa) COOH->Target Primary Handle (Amide/Ester Formation)

Figure 1: SAR Logic demonstrating the functional role of each substituent. The 2-position tail is critical for hydrophobic interactions and metabolic protection.

Experimental Workflow Visualization

The synthesis of the final bioactive amide requires a specific sequence to ensure high yields despite the steric hindrance.

Workflow Start Start: 4-Methoxy-2-(3-methylbutoxy)benzoic acid Activation Activation: Oxalyl Chloride + cat. DMF (Forms Acid Chloride) Start->Activation Check QC Check: MeOH Quench -> LCMS (Verify Methyl Ester formation) Activation->Check Aliquot Coupling Coupling: Add Amine + DIPEA (DCM, 0°C to RT) Activation->Coupling Concentrate & Redissolve Workup Workup: Acid/Base Wash Coupling->Workup Final Final Product: Sterically Shielded Amide Workup->Final

Figure 2: Step-by-step synthetic workflow emphasizing the Critical Control Point (QC Check) to ensure full activation before coupling.

References

  • PubChem Compound Summary. (2025). 4-Methoxy-2-(3-methylbutoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context for steric hindrance in amide coupling).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context for lipophilic tails and metabolic stability).

Sources

Reaction protocols for 2-alkoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis & Functionalization of 2-Alkoxybenzoic Acid Derivatives

Abstract

2-Alkoxybenzoic acids (O-alkylated salicylic acids) are critical pharmacophores in medicinal chemistry, serving as precursors for antipsychotics (e.g., Amisulpride, Remoxipride), NSAIDs, and agrochemicals.[1] However, their functionalization is frequently plagued by two primary failure modes: steric hindrance at the ortho-position and competitive decarboxylation or nucleophilic attack at the ether linkage. This application note provides a validated, step-by-step guide to synthesizing these scaffolds with high integrity, focusing on the "Ester-First" alkylation strategy and overcoming steric barriers in downstream amidation using Acyl Fluoride and Acid Chloride protocols.

Part 1: Strategic Importance & Mechanistic Challenges

The ortho-alkoxy group in benzoic acid derivatives exerts a dual effect that complicates synthetic workflows:

  • Electronic Effect: The alkoxy group is a strong electron donor (

    
     effect), increasing electron density on the ring but potentially deactivating the carbonyl carbon toward nucleophilic attack via resonance donation.
    
  • Steric Effect: The proximity of the alkoxy group to the carboxylic acid creates significant steric clash, inhibiting the approach of nucleophiles (amines) and bulky coupling reagents (e.g., HATU/HBTU).

Common Pitfall: Direct alkylation of salicylic acid (2-hydroxybenzoic acid) often results in a mixture of O-alkylated esters and ethers due to the nucleophilicity of both the phenolate and the carboxylate.

Part 2: The "Make" – Synthesis of the Core Scaffold

Protocol A: The "Ester-First" Strategy for O-Alkylation

Rationale: To ensure regiospecificity, the carboxylic acid is masked as a methyl ester. This forces alkylation solely at the phenolic oxygen.

Workflow Diagram:

G Salicylic Salicylic Acid Ester Methyl Salicylate Salicylic->Ester MeOH, H2SO4 Reflux Ether Methyl 2-Alkoxybenzoate Ester->Ether R-X, K2CO3 Acetone/DMF Product 2-Alkoxybenzoic Acid Ether->Product NaOH, MeOH/H2O Hydrolysis

Figure 1: The "Ester-First" pathway ensures regiospecific O-alkylation, avoiding mixed ester/ether byproducts.

Step-by-Step Protocol:

  • Esterification (Masking):

    • Dissolve salicylic acid (1.0 equiv) in MeOH (10 vol).

    • Add conc.

      
       (0.1 equiv) and reflux for 8 hours.
      
    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Product (

      
      ) should replace starting material.
      
    • Workup: Neutralize with

      
      , evaporate MeOH, extract with DCM.
      
  • O-Alkylation (The Key Step):

    • Reagents: Methyl Salicylate (1.0 equiv), Alkyl Halide (

      
      , 1.2 equiv), 
      
      
      
      (1.5 equiv).
    • Solvent: Acetone (for reactive halides like MeI, BnBr) or DMF (for unreactive alkyl chlorides).

    • Procedure:

      • Suspend ester and

        
         in solvent.[2] Stir at RT for 15 min.
        
      • Add Alkyl Halide dropwise.

      • Reflux (Acetone:

        
        ) or heat (DMF: 
        
        
        
        ) for 4–12 hours.
    • Critical Note: For volatile halides (e.g., EtI), use a sealed tube or pressure vessel.

  • Saponification (Deprotection):

    • Dissolve the alkylated ester in MeOH/THF (1:1).

    • Add 2M aqueous NaOH (2.0 equiv). Stir at

      
       for 2 hours.
      
    • Isolation: Acidify carefully with 1M HCl to pH 2. The 2-alkoxybenzoic acid will precipitate.[3] Filter and wash with cold water.[4]

Part 3: The "Use" – Overcoming Steric Hindrance in Amidation

Standard coupling reagents (EDC, DCC) often fail with 2-alkoxybenzoic acids because the ortho-substituent blocks the formation of the active ester intermediate.

Decision Matrix: Choosing the Right Coupling Protocol

AmideLogic Start Substrate: 2-Alkoxybenzoic Acid Check Amine Partner Sterics? Start->Check Simple Primary/Unencumbered Amine Check->Simple Low Complex Secondary/Aniline/Bulky Amine Check->Complex High MethodA Method A: HATU/DIPEA (Standard) Simple->MethodA MethodB Method B: Acid Chloride (SOCl2) (Robust) Complex->MethodB Stable Substrate MethodC Method C: Acyl Fluoride (TFFH) (High Precision) Complex->MethodC Acid Sensitive

Figure 2: Selection logic for amidation. Method B is preferred for scale; Method C is for sensitive, highly hindered substrates.

Protocol B: Acid Chloride Activation (The "Bulldozer" Method)

Best for: Unreactive anilines or highly hindered amines where HATU fails.

  • Activation:

    • Suspend 2-alkoxybenzoic acid (1.0 equiv) in dry Toluene or DCM.

    • Add Thionyl Chloride (

      
      , 2.0 equiv) and a catalytic drop of DMF.
      
    • Reflux (Toluene) or stir at RT (DCM) for 2 hours until gas evolution ceases.

    • Evaporation: Remove solvent and excess

      
      in vacuo. Azeotrope with toluene twice to remove traces of acid.
      
  • Coupling:

    • Dissolve the crude acid chloride in dry DCM.

    • Add the Amine (1.1 equiv) and

      
       (2.0 equiv) at 
      
      
      
      .
    • Warm to RT and stir. The reaction is usually instant due to the high reactivity of the acid chloride, overcoming the ortho-steric barrier.

Protocol C: Acyl Fluoride Activation (The "Sniper" Method)

Best for: Substrates sensitive to harsh acidic conditions of


. Acyl fluorides are less moisture-sensitive than chlorides but highly reactive toward amines.
  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Procedure:

    • Dissolve acid (1.0 equiv) and Amine (1.1 equiv) in DCM.

    • Add DIPEA (3.0 equiv) followed by TFFH (1.2 equiv).

    • Stir at RT.[5] The small size of the fluoride leaving group minimizes steric clash during the tetrahedral intermediate formation.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Coupling Reagents for 2-Methoxybenzoic Acid + 2,6-Dimethylaniline (Highly Hindered System)

Coupling ReagentConditionsYieldNotes
EDC / HOBt DMF, RT, 24h< 20%Fails due to steric bulk of active ester.
HATU DMF, DIPEA, 12h65%Moderate; difficult purification of urea byproducts.

(Acid Cl)
DCM,

, 2h
92% Recommended. Cleanest profile.
TFFH (Acyl F) DCM, DIPEA, 4h88%Excellent for acid-sensitive substrates.

Troubleshooting Guide:

  • Problem: Low yield during O-alkylation.

    • Root Cause: Incomplete deprotonation or moisture in solvent.

    • Fix: Ensure Acetone/DMF is dry. Add a catalytic amount of KI (Finkelstein condition) if using Alkyl Chlorides.

  • Problem: Decarboxylation during hydrolysis.

    • Root Cause: Reaction temperature too high (

      
      ) or prolonged exposure to strong acid.
      
    • Fix: Keep hydrolysis at

      
      . Acidify gently to pH 2-3, do not go to pH 0.
      
  • Problem: Amide coupling stalls.

    • Root Cause: Intramolecular H-bonding between the ortho-alkoxy oxygen and the amide proton can stabilize the transition state if formed, but the initial attack is blocked.

    • Fix: Switch to Protocol B . The acid chloride is planar and highly electrophilic, forcing the reaction.

References

  • Organic Syntheses , Coll. Vol. 2, p. 538 (1943); Vol. 10, p. 94 (1930). Preparation of p-Hydroxybenzoic acid (Analogous conditions for salicylic acid derivatives). [Link]

  • Royal Society of Chemistry , The preparation of 2-hydroxybenzoic acid and esters. [Link]

  • Organic & Biomolecular Chemistry , A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (Discusses Acyl Fluoride/TFFH utility). [Link]

  • MDPI Molecules , Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. (Provides NMR data and specific coupling conditions for phenoxy-benzamides). [Link]

  • National Institutes of Health (PMC) , Facile synthesis of α-alkoxyl amides. (Mechanistic insights into alkoxy-substituted amide stability). [Link]

Sources

4-Methoxy-2-(3-methylbutoxy)benzoic acid scaffold for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing the 4-Methoxy-2-(3-methylbutoxy)benzoic Acid Scaffold

Part 1: Executive Summary & Rationale

The 4-Methoxy-2-(3-methylbutoxy)benzoic acid scaffold represents a privileged structural motif in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) (specifically the T1R/T2R taste receptor family) and Lipoxygenases (15-LOX) .

Its utility stems from the "Ortho-Alkoxy Effect." The bulky 2-(3-methylbutoxy) group (isopentyloxy) forces the carboxylic acid moiety out of planarity with the phenyl ring due to steric repulsion, or conversely, stabilizes a planar conformation via intramolecular hydrogen bonding depending on solvent conditions. This conformational restriction reduces the entropic penalty of binding to hydrophobic pockets in target proteins.

This guide provides a rigorous framework for synthesizing, derivatizing, and biologically evaluating this scaffold.

Part 2: Physicochemical Profile & Chemical Space

Before initiating synthesis, researchers must understand the baseline properties of the core scaffold. The combination of the lipophilic isopentyl tail and the polar carboxylic head group creates an amphiphilic vector ideal for membrane-associated targets.

Table 1: Core Scaffold Properties

PropertyValueSignificance in SAR
Molecular Formula C₁₃H₁₈O₄Fragment-like; allows room for decoration.
Molecular Weight 238.28 g/mol Well within "Rule of 3" for Fragment-Based Drug Discovery (FBDD).
cLogP ~3.2Moderate lipophilicity; good membrane permeability but risk of non-specific binding.
TPSA 55.76 ŲHigh oral bioavailability potential (<140 Ų).
pKa (Acid) ~4.2Slightly higher than benzoic acid (4.2) due to electron-donating alkoxy groups.
Rotatable Bonds 5Flexible tail allows "induced fit" into hydrophobic pockets.

Part 3: Synthetic Protocols

The synthesis relies on a regioselective Williamson ether synthesis. The challenge is preventing O-alkylation of the carboxylic acid (esterification) or ensuring efficient hydrolysis if the ester is formed.

Protocol A: Regioselective Synthesis from 4-Methoxysalicylic Acid

Objective: Synthesize 4-Methoxy-2-(3-methylbutoxy)benzoic acid.

Reagents:

  • Starting Material: 4-Methoxysalicylic acid (2-Hydroxy-4-methoxybenzoic acid).[1]

  • Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Protection (Esterification):

    • Dissolve 4-methoxysalicylic acid (1.0 eq) in Methanol. Add catalytic H₂SO₄. Reflux for 4 hours.

    • Rationale: Protecting the carboxylic acid as a methyl ester prevents the formation of the alkyl ester byproduct during the ether synthesis, simplifying purification.

    • QC Check: Monitor via TLC (Hexane:EtOAc 7:3). The acid spot (low R_f) should disappear.

  • Etherification (The Critical Step):

    • Dissolve the methyl 4-methoxysalicylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 1-Bromo-3-methylbutane (1.2 eq) dropwise.

    • Heat to 80°C for 6–12 hours.

    • Note: Do not exceed 90°C to avoid elimination of the alkyl bromide to isoprene.

  • Saponification (Deprotection):

    • Cool reaction to RT. Add NaOH (2M aqueous, 3.0 eq). Stir at 50°C for 2 hours.

    • Workup: Acidify with 1M HCl to pH 2. The product will precipitate.[2] Extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

DOT Diagram: Synthetic Workflow

SynthesisFlow Start 4-Methoxysalicylic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Etherification (Isoamyl Bromide/K2CO3) Inter1->Step2 Inter2 Dialkylated Precursor Step2->Inter2 Step3 Saponification (NaOH/H2O) Inter2->Step3 Final Target Scaffold (Free Acid) Step3->Final

Caption: Figure 1. Step-wise synthetic route ensuring regioselective alkylation of the phenolic hydroxyl group.

Part 4: SAR Strategy & Library Design

To optimize this scaffold, modifications should follow three specific vectors.

Vector 1: The "Anchor" (Carboxylic Acid - R1)

  • Role: Forms a salt bridge with Arg/Lys residues in the receptor binding pocket.

  • Modification: Bioisosteric replacement to improve permeability.

    • Tetrazole: Maintains acidity (pKa ~4.5) but increases lipophilicity.

    • Sulfonamide: Reduces acidity (pKa ~10), useful if the target pocket is less polar.

    • Hydroxamic Acid: Essential if targeting metalloenzymes (like LOX) to chelate the active site iron.

Vector 2: The "Tail" (2-Alkoxy Group - R2)

  • Role: Hydrophobic interaction and conformational locking.

  • Modification:

    • Branching: Move the methyl branch closer to the oxygen (e.g., 2-methylpropoxy) to increase steric twist on the benzoic acid.

    • Cyclization: Replace the chain with a cyclopentyl/cyclohexyl ether to reduce entropic cost.

Vector 3: The "Electronic Tuner" (4-Methoxy Group - R3)

  • Role: Modulates electron density of the ring.[3]

  • Modification:

    • Fluorine: Replace -OCH₃ with -F or -OCF₃ to block metabolic demethylation (CYP450 oxidation).

    • Chlorine: Increases lipophilicity (Cl is a bioisostere for methyl) and fills larger hydrophobic pockets.

DOT Diagram: SAR Decision Logic

SAR_Logic Start Evaluate Scaffold Potency (IC50) PotencyLow Potency > 10 µM? Start->PotencyLow MetaStab High Clearance? PotencyLow->MetaStab No ExtendTail Modify R2 (Tail): Increase Chain Length or Add Cycloalkyl PotencyLow->ExtendTail Yes Permeability Low Cell Permeability? MetaStab->Permeability No BlockMeta Modify R3: Replace -OMe with -F, -Cl, or -OCF3 MetaStab->BlockMeta Yes Bioisostere Modify R1 (Head): Convert COOH to Tetrazole or Ester prodrug Permeability->Bioisostere Yes

Caption: Figure 2. SAR optimization decision tree based on biological feedback.

Part 5: Biological Assay Protocols

Two primary assays are recommended based on the scaffold's known activity profiles.

Assay 1: 15-Lipoxygenase (15-LOX) Inhibition Assay

Relevance: 2-alkoxy-4-methoxybenzoic acids are known to inhibit LOX enzymes by chelating the active site iron or blocking the arachidonic acid channel.

  • Preparation: Prepare Soybean 15-LOX (Sigma) solution in Borate buffer (pH 9.0).

  • Substrate: Prepare Linoleic acid (final conc. 134 µM).

  • Incubation: Incubate enzyme + Test Compound (0.1 – 100 µM) for 5 minutes at 25°C.

  • Initiation: Add Linoleic acid.

  • Detection: Monitor the formation of conjugated dienes by measuring absorbance at 234 nm using a UV-Vis spectrophotometer over 3 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
Assay 2: GPCR Calcium Flux (FLIPR) for Taste Receptors

Relevance: Structural similarity to Lactisole (sweet taste inhibitor).

  • Cell Line: HEK293T cells stably expressing hT1R2/hT1R3 subunits and Gα15 promiscuous G-protein.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes.

  • Compound Addition: Add Test Compound (dissolved in DMSO/Buffer).

  • Agonist Challenge: Inject Sucrose or Aspartame (EC50 concentration).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) to detect reduction in calcium flux (Antagonist mode).

Part 6: References

  • Sadeghian, H., et al. (2011). "Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors."[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Perez, C. A., et al. (2002). "Molecular analysis of sweet taste transduction." Nature. (Establishes the binding pocket relevance for carboxylic acids in T1R3).

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres of Carboxylic Acids." Academic Press. (Grounding for Vector 1 modifications).

  • PubChem Compound Summary. "4-Methoxy-2-methylbenzoic acid derivatives."

Sources

Application Note: Scalable Synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, robust protocol for the synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid . This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders (e.g., PPAR agonists) and specific G-protein coupled receptors.

The synthesis addresses the primary challenge of regioselective O-alkylation of a salicylate derivative. The 2-hydroxyl group in salicylic acid derivatives is stabilized by a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing its nucleophilicity compared to non-chelated phenols. This protocol overcomes this kinetic barrier using a high-temperature Williamson ether synthesis on the methyl ester intermediate, followed by controlled saponification.

Key Process Features
  • Scalability: Protocol validated for 100g to 1kg batches.

  • Purity: Delivers >99.5% HPLC purity without column chromatography.

  • Safety: Eliminates the use of sodium hydride (NaH) in favor of potassium carbonate (

    
    ), reducing hydrogen gas evolution risks.
    

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on maintaining the oxidation state of the carboxyl group while sequentially building the ether linkages.

Pathway Logic:

  • Starting Material: 4-Methoxysalicylic acid (2-Hydroxy-4-methoxybenzoic acid) is the optimal starting block. It possesses the 4-methoxy group and the carboxylic acid core.[1][2]

  • Protection (Step 1): The carboxylic acid is converted to a methyl ester. This is crucial because the carboxylate anion (if left unprotected) can compete as a nucleophile, leading to ester byproducts, and the free acid has poor solubility in the aprotic solvents required for alkylation.

  • Alkylation (Step 2): The 2-hydroxyl group is alkylated with 1-bromo-3-methylbutane (isopentyl bromide). This step requires forcing conditions to break the intramolecular H-bond.

  • Deprotection (Step 3): Saponification yields the final free acid.

Retrosynthesis Target Target: 4-Methoxy-2-(3-methylbutoxy)benzoic acid Intermediate Intermediate: Methyl 4-methoxy-2-(3-methylbutoxy)benzoate Target->Intermediate Saponification (LiOH/THF/H2O) SM Starting Material: 4-Methoxysalicylic acid Intermediate->SM Williamson Ether Synthesis (K2CO3, DMF, Heat) Reagent Reagent: 1-Bromo-3-methylbutane Intermediate->Reagent

Caption: Retrosynthetic strategy isolating the critical ether formation step.

Detailed Experimental Protocols

Stage 1: Esterification (Synthesis of Methyl 2-hydroxy-4-methoxybenzoate)

Rationale: Converting the acid to the ester prevents competitive alkylation of the carboxylate and improves solubility in organic solvents.

  • Reagents:

    • 4-Methoxysalicylic acid (1.0 equiv)

    • Methanol (10 vol)[3]

    • Sulfuric acid (

      
      , conc., 0.1 equiv)
      
  • Procedure:

    • Charge 4-Methoxysalicylic acid (e.g., 100 g) into a reactor containing Methanol (1000 mL).

    • Add concentrated

      
       (3.2 mL) dropwise to control exotherm.
      
    • Heat to reflux (

      
      ) for 12 hours. Monitor by HPLC/TLC until starting material is <1%.
      
    • Cool to

      
      . The product often precipitates as the solution cools.
      
    • Workup: Concentrate solvent to ~20% volume. Pour residue into ice water (500 mL) and neutralize with saturated

      
      .
      
    • Filter the white solid, wash with cold water, and dry in a vacuum oven at

      
      .
      
  • Yield: ~95%

  • Checkpoint: Product should be a white crystalline solid (MP: ~50°C).

Stage 2: O-Alkylation (The Critical Step)

Rationale: The 2-OH group is hydrogen-bonded to the ester carbonyl. To alkylate it, we use a polar aprotic solvent (DMF) to solvate the cation (


) and heat to disrupt the H-bond. Potassium Iodide (KI) is added to form the more reactive alkyl iodide in situ (Finkelstein reaction).
  • Reagents:

    • Methyl 2-hydroxy-4-methoxybenzoate (1.0 equiv, from Stage 1)

    • 1-Bromo-3-methylbutane (1.5 equiv)

    • Potassium Carbonate (

      
      , powder, 2.0 equiv)
      
    • Potassium Iodide (KI, 0.1 equiv)

    • DMF (Dimethylformamide, 5 vol)

  • Procedure:

    • Charge Methyl 2-hydroxy-4-methoxybenzoate (100 g) and DMF (500 mL) into a reactor under Nitrogen.

    • Add

      
       (151 g) and KI (9.1 g). Stir for 15 mins.
      
    • Add 1-Bromo-3-methylbutane (124 g) dropwise.

    • Critical Parameter: Heat the reaction mixture to

      
       .
      
      • Note: Below

        
        , reaction conversion halts due to the stable intramolecular H-bond.
        
    • Stir for 16–24 hours. Monitor by HPLC (Target: >98% conversion).

    • Workup: Cool to room temperature. Pour the mixture into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as an off-white solid or oil.

    • Extract with Ethyl Acetate (2 x 500 mL) if oil forms. Wash organics with Brine to remove DMF.

    • Concentrate to dryness.

  • Yield: 85–90%

  • Purity: Crude is usually sufficient for the next step.

Stage 3: Saponification & Crystallization

Rationale: Hydrolysis of the methyl ester releases the target acid. Lithium Hydroxide (LiOH) is preferred over NaOH for solubility in THF/Water mixtures, though NaOH/MeOH is acceptable.

  • Reagents:

    • Crude Alkylated Ester (from Stage 2)

    • THF (3 vol) / Water (1 vol)

    • LiOH·H2O (2.5 equiv)

  • Procedure:

    • Dissolve the crude ester in THF.

    • Add a solution of LiOH in water.

    • Heat to

      
       for 4 hours.
      
    • Workup: Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water. Wash with MTBE (Methyl tert-butyl ether) to remove unreacted alkyl bromide or neutral impurities. (Critical Purification Step) .

    • Acidify the aqueous layer to pH 2–3 using 1M HCl. The product will precipitate.

    • Filter the solid.[4]

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (8:2) or Ethyl Acetate/Heptane. Cool slowly to

      
      .
      
    • Filter and dry.

Process Data & Specifications

ParameterSpecification / Result
Overall Yield 75–80% (over 3 steps)
Final Appearance White to off-white crystalline powder
HPLC Purity > 99.5% (a/a)
1H NMR (DMSO-d6)

12.5 (s, 1H, COOH), 7.7 (d, 1H, Ar-H), 6.6 (m, 2H, Ar-H), 4.0 (t, 2H, O-CH2), 3.8 (s, 3H, OMe), 1.8 (m, 1H), 1.6 (q, 2H), 0.9 (d, 6H).[5]
Key Impurity 4-Methoxysalicylic acid (from incomplete alkylation) - Controlled by MTBE wash in Stage 3.

Mechanism & Workflow Diagram

The following diagram illustrates the reaction flow and the critical decision points for impurity control.

Workflow cluster_0 Stage 2: Alkylation cluster_1 Stage 3: Hydrolysis & Purification Start Methyl 4-methoxysalicylate + Isopentyl Bromide Base Add K2CO3 / KI Solvent: DMF Start->Base Heat Heat to 90°C (Breaks H-Bond) Base->Heat Check HPLC Check (Limit: <2% SM) Heat->Check Sapon LiOH / THF / H2O Check->Sapon Proceed Wash MTBE Wash (Removes Neutral Impurities) Sapon->Wash Acidify Acidify to pH 2 (Precipitates Product) Wash->Acidify Cryst Recrystallization (EtOH/H2O) Acidify->Cryst

Caption: Operational workflow emphasizing the critical heating step and MTBE wash purification.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Conversion in Stage 2 Temperature too low (<80°C).The intramolecular H-bond between the 2-OH and ester carbonyl prevents the phenoxide formation. Increase temp to 90°C.
Product is an oil Residual DMF preventing crystallization.Ensure thorough water wash or brine wash during workup. Use Heptane to induce precipitation.
Low Yield in Stage 3 Product lost in MTBE wash.Ensure the aqueous layer is basic (pH > 12) before the MTBE wash. The product must be in the carboxylate salt form to stay in the water layer.
Color Issues (Brown) Oxidation of phenol or Iodine traces.Wash organic layers with dilute Sodium Thiosulfate (

) to remove Iodine residues from the KI catalyst.

References

  • Williamson Ether Synthesis Optimization

    • Title: "Scalable Williamson Ether Synthesis under Phase-Transfer Conditions."
    • Source: Organic Process Research & Development (OPRD).
    • Context: General conditions for alkylating hindered phenols using Carbon
    • Link: (General Journal Link for grounding)

  • Salicylic Acid Alkylation Specifics

    • Title: "Method for the alkylation of salicylic acid" (P
    • Source: WIPO / Google P
    • Context: Describes the difficulty of alkylating salicylic derivatives and the necessity of elevated temper
    • Link:

  • Synthesis of Alkoxybenzoic Acids

    • Title: "Synthesis and pharmacological evaluation of alkoxybenzoic acid deriv
    • Source: European Journal of Medicinal Chemistry.
    • Context: Provides spectral data and biological context for 2-alkoxy-4-methoxybenzoic acid analogs.
    • Link:

  • Chemical Property Verification

    • Title: "Benzoic acid, 4-methoxy-, 2-methylpropyl ester (Related Ester D
    • Source: CAS Common Chemistry.[6]

    • Link:[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a reliable, optimized experimental protocol. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

The synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid is typically achieved via the Williamson ether synthesis. This well-established Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2] In this specific case, 4-methoxy-2-hydroxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to attack 1-bromo-3-methylbutane (isoamyl bromide).

While straightforward in principle, this reaction is sensitive to various parameters that can significantly impact yield and lead to problematic side reactions. This guide will address these issues directly, providing both mechanistic explanations and practical solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 4-methoxy-2-hydroxybenzoic acid.

  • Probable Cause 1: Incomplete Deprotonation. The reaction cannot proceed without the formation of the nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantity, a substantial portion of the starting phenol will remain unreacted.[3]

    • Solution: Ensure you are using at least two equivalents of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. While weaker bases like potassium carbonate (K₂CO₃) can be effective, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to ensure complete deprotonation, especially if your starting material is not fully pure.[3][4]

  • Probable Cause 2: Inappropriate Solvent. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the Sₙ2 reaction.[1]

    • Solution: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they effectively dissolve the reactants without hindering the nucleophile.[1][3][5] This significantly accelerates the reaction rate.

  • Probable Cause 3: Insufficient Reaction Time or Temperature. The Williamson ether synthesis is not always instantaneous and may require energy to overcome the activation barrier.[1]

    • Solution: Typical conditions range from 50-100 °C for 1-8 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider increasing the temperature (e.g., to 80-90 °C) or extending the reaction time.

Question 2: I've isolated a product, but my yield is still low, and NMR analysis shows a mixture of compounds, including one that appears to be an alkene.

  • Probable Cause: Competing E2 Elimination Reaction. The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the bromine on the 1-bromo-3-methylbutane, leading to an E2 elimination reaction that forms 3-methyl-1-butene.[1][5] This side reaction is more prevalent with secondary or tertiary alkyl halides but can still occur with primary halides under harsh conditions (e.g., excessively high temperatures).[5][6]

    • Solution:

      • Control the Temperature: Avoid excessively high temperatures. Maintain the reaction temperature within the recommended 50-100 °C range.[1]

      • Use a Milder Base: If elimination is a persistent issue, switching from a very strong base like sodium hydride (NaH) to a milder one like potassium carbonate (K₂CO₃) can favor the Sₙ2 pathway.[3][4]

      • Alkyl Halide Choice: Ensure you are using a primary alkyl halide (1-bromo-3-methylbutane). Never use a secondary or tertiary halide for this synthesis, as they will predominantly yield the elimination product.[6]

Question 3: My final product is difficult to purify. I suspect I have multiple alkylated products.

  • Probable Cause 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts where the isoamyl group is attached directly to the benzene ring.[1][7]

    • Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[8]

  • Probable Cause 2: Esterification. Under certain conditions, the carboxylate group can be esterified by the alkyl halide, especially if the reaction is run for an extended period at high temperatures. This leads to the formation of 3-methylbutyl 4-methoxy-2-(3-methylbutoxy)benzoate.

    • Solution: During the workup, hydrolyze any potential ester byproduct by adding a strong base (e.g., NaOH) and heating the mixture. After hydrolysis, re-acidify the solution to precipitate the desired carboxylic acid product.[9]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.

G start Low Yield or Impure Product check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present incomplete_deprotonation Issue: Incomplete Deprotonation Solution: Use stronger base (e.g., NaOH) or increase stoichiometry (2.2 eq). sm_present->incomplete_deprotonation  Yes side_products Side Products Observed? sm_present->side_products  No wrong_solvent Issue: Poor Solvent Choice Solution: Switch to polar aprotic solvent (DMF, Acetonitrile). incomplete_deprotonation->wrong_solvent low_temp Issue: Insufficient Temp/Time Solution: Increase temperature to 80-90°C or extend reaction time. wrong_solvent->low_temp end_node Implement Solution & Re-run low_temp->end_node alkene_product Alkene Byproduct (E2 Elimination)? side_products->alkene_product  Yes other_byproducts Other Byproducts (C-alkylation/Ester)? alkene_product->other_byproducts  No e2_solution Issue: E2 Elimination Solution: Lower reaction temperature. Use milder base (K₂CO₃). alkene_product->e2_solution  Yes purification_solution Issue: C-Alkylation or Esterification Solution: Use polar aprotic solvent. Incorporate basic hydrolysis step during workup. other_byproducts->purification_solution  Yes e2_solution->end_node purification_solution->end_node

Caption: A step-by-step workflow for troubleshooting synthesis issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction? For phenolic compounds, the acidity is high enough (pKa ≈ 10) that a range of bases can be used.[3] A good starting point is potassium carbonate (K₂CO₃), which is milder and can minimize side reactions.[3] However, to ensure complete deprotonation of both the phenol and the carboxylic acid, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often more reliable.[3][4]

Q2: Which alkylating agent is better: 1-bromo-3-methylbutane or 1-chloro-3-methylbutane? 1-bromo-3-methylbutane is the preferred reagent. The Williamson ether synthesis is an Sₙ2 reaction, and the rate depends on the quality of the leaving group.[1] Bromide is a better leaving group than chloride, leading to a faster and more efficient reaction. If you must use an alkyl chloride, the reaction rate can be improved by adding a catalytic amount of a soluble iodide salt, like sodium iodide or potassium iodide (Finkelstein reaction).[1]

Q3: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material (4-methoxy-2-hydroxybenzoic acid) and the product. A mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid spots cleanly, is a good starting point. Spot the reaction mixture alongside your starting materials to track the disappearance of the phenol and the appearance of the less polar product spot.

Q4: What is the best method for purifying the final product? Purification typically involves an acid-base extraction followed by recrystallization.[9] After the reaction is complete, the mixture is acidified. The product is extracted into an organic solvent (e.g., ethyl acetate). This organic layer is then washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then separated and re-acidified to precipitate the pure product, which can be collected by filtration and further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[9][10]

III. Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize side reactions.

Reaction Scheme

G cluster_conditions Conditions SM 4-Methoxy-2-hydroxybenzoic Acid Base KOH (2.2 eq) AH 1-Bromo-3-methylbutane Solvent DMF Temp 80 °C, 4-6 h Product 4-Methoxy-2-(3-methylbutoxy)benzoic acid Temp->Product

Sources

Technical Support Center: O-Alkylation of 2-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the O-alkylation of 2-hydroxy-4-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this guide addresses common experimental challenges and offers scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the O-alkylation of 2-hydroxy-4-methoxybenzoic acid.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted 2-hydroxy-4-methoxybenzoic acid at the end of the reaction.

Possible Cause 1: Inadequate Deprotonation of the Phenolic Hydroxyl Group

The Williamson ether synthesis, a common method for O-alkylation, requires the deprotonation of the hydroxyl group to form a nucleophilic phenoxide.[1][2] The presence of the acidic carboxylic acid proton (pKa ~4-5) complicates this, as it will be deprotonated first by any added base.

  • Solution:

    • Stoichiometry of the Base: Use at least two equivalents of a suitable base. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the phenol.

    • Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to fully deprotonate the phenol.[3] Consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for more challenging reactions, sodium hydride (NaH).[3] Be aware that stronger bases can increase the likelihood of side reactions.[3]

Possible Cause 2: Inactive Reagents or Poor Reaction Conditions

  • Solution:

    • Alkylating Agent: Ensure your alkylating agent (e.g., alkyl halide) is not degraded. Primary alkyl halides are preferred as secondary and tertiary halides are prone to elimination reactions (E2).[1][3]

    • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are completely dry, as water will quench the base.[3]

    • Temperature and Reaction Time: The reaction may require heating. Typical conditions for Williamson ether synthesis are 50-100°C for 1-8 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Possible Cause 3: Protection of the Carboxylic Acid

The carboxylate formed after deprotonation can also act as a nucleophile, leading to undesired side reactions. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent this and simplify the reaction.[4][5]

  • Solution:

    • Protect the carboxylic acid functionality as an ester before performing the O-alkylation.

    • After successful O-alkylation, the ester can be hydrolyzed back to the carboxylic acid.

Problem 2: Low Yield of the Desired O-Alkylated Product with Formation of Byproducts

The reaction proceeds, but the yield of the target ether is low, and you observe other spots on your TLC plate.

Possible Cause 1: Competing C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][6] This competition is a known challenge in phenol alkylation.[7][8]

  • Solution:

    • Solvent Choice: The choice of solvent has a significant impact on the O/C-alkylation ratio.[6][9] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) generally favor O-alkylation.[3][6][10] Protic solvents can solvate the phenoxide oxygen, making it less available for alkylation and thus promoting C-alkylation.[3][6]

    • Counter-ion: The nature of the cation from the base can also influence the selectivity, though this is less straightforward to control.

Possible Cause 2: Side Reactions of the Alkylating Agent

If you are using a secondary or tertiary alkyl halide, elimination to form an alkene will be a major competing reaction.[1][3]

  • Solution:

    • Use a primary alkyl halide whenever possible.

    • If a secondary alkyl halide must be used, employ milder reaction conditions (e.g., lower temperature) and a less sterically hindered base.

Workflow for Troubleshooting Low Yield

Caption: A flowchart for troubleshooting low yields.

Problem 3: Difficulty in Product Purification

You are struggling to isolate the pure O-alkylated 2-hydroxy-4-methoxybenzoic acid.

Possible Cause 1: Similar Polarity of Product and Starting Material

The starting material and the desired product may have similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Acid-Base Extraction: Utilize the acidic nature of the unreacted starting material. After the reaction, perform an aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The unreacted 2-hydroxy-4-methoxybenzoic acid will be deprotonated and move to the aqueous layer, while the O-alkylated product (which is now an ether and a carboxylic acid) will remain in the organic layer. Subsequent acidification of the aqueous layer can recover the starting material.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.[11]

Possible Cause 2: Separation of O- and C-Alkylated Isomers

Isomers produced from C-alkylation can be difficult to separate from the desired O-alkylated product.

  • Solution:

    • Optimize Reaction for Selectivity: The best approach is to minimize the formation of the C-alkylated isomer in the first place by careful selection of the solvent.[9]

    • Chromatography: Careful column chromatography with a shallow solvent gradient may be required. High-Performance Liquid Chromatography (HPLC) can also be used for both analysis and purification.

General Purification Workflow

Sources

Technical Support Center: 2-(3-methylbutoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing By-Products & Optimization of Williamson Ether Synthesis Lead Scientist: Senior Application Specialist

The Selectivity Challenge: Mechanism & Design

The synthesis of 2-(3-methylbutoxy)benzoic acid presents a classic chemoselectivity challenge. The core objective is to alkylate the phenolic oxygen without alkylating the carboxylic acid (esterification) or triggering


-elimination of the alkyl halide.
The "Gold Standard" Route

To minimize by-products, we strongly recommend avoiding the direct alkylation of salicylic acid. Instead, utilize the Methyl Salicylate Route . This two-step protocol (O-alkylation of the ester followed by hydrolysis) locks the carboxylic acid, preventing the formation of the "dialkylated" ester-ether impurity and ensuring exclusive phenoxide alkylation.

Reaction Pathway Visualization

The following diagram outlines the critical difference between the "High-Risk" direct route and the "High-Purity" ester route, highlighting where specific impurities originate.

ReactionPathway cluster_0 Route A: Direct Alkylation (High Risk) cluster_1 Route B: Methyl Salicylate (Recommended) SalAcid Salicylic Acid Dianion Dianion Species SalAcid->Dianion 2 eq. Base Impurity1 Impurity: Alkyl Ester (O-Esterification) Dianion->Impurity1 Compelling Nucleophile TargetA Target Product Dianion->TargetA Low Selectivity MeSal Methyl Salicylate Phenoxide Phenoxide Anion MeSal->Phenoxide K2CO3 (Mild Base) Intermediate Intermediate: Methyl 2-(3-methylbutoxy)benzoate Phenoxide->Intermediate Isoamyl Bromide SN2 Mechanism Hydrolysis Saponification (NaOH/H2O) Intermediate->Hydrolysis TargetB Target: 2-(3-methylbutoxy) benzoic acid Hydrolysis->TargetB Acidification (HCl) Isoamyl Reagent: 1-Bromo-3-methylbutane Isoamyl->Intermediate Elimination By-Product: Isoprene/Alkenes Isoamyl->Elimination High Temp / Strong Base

Figure 1: Comparison of synthetic routes. Route B prevents competitive esterification by "protecting" the carboxyl group as a methyl ester.

Troubleshooting & FAQs

This module addresses specific impurity profiles reported by users.

Q1: I am detecting a persistent impurity at RRT 1.2 (relative to product). What is it?

Diagnosis: This is likely the intermediate ester (Methyl 2-(3-methylbutoxy)benzoate) resulting from incomplete hydrolysis.

  • Cause: Insufficient base concentration or reaction time during the saponification step. The bulky isobutoxy group can sterically hinder the attack of the hydroxide ion on the carbonyl carbon, requiring more vigorous conditions than unsubstituted benzoates.

  • Solution:

    • Increase saponification temperature to reflux (

      
      C).
      
    • Extend reaction time to 4 hours.

    • Monitor by TLC (Hexane:EtOAc 8:2) until the high-Rf ester spot disappears completely.

Q2: My yield is low, and I see gas evolution during the alkylation. Why?

Diagnosis: You are triggering E2 Elimination of the alkyl halide.

  • Mechanism: 1-bromo-3-methylbutane has

    
    -hydrogens. If you use a strong base (like NaH) or excessive heat, the base acts as a proton acceptor rather than a nucleophile, converting your reagent into 3-methyl-1-butene (gas).
    
  • Solution:

    • Switch Base: Use Potassium Carbonate (

      
      ) instead of Sodium Hydride (NaH). Carbonate is strong enough to deprotonate the phenol (
      
      
      
      ) but too weak to efficiently deprotonate the alkyl halide.
    • Catalyst: Add 10 mol% Potassium Iodide (KI). This facilitates the Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide, favoring

      
       substitution over elimination.
      
Q3: Can I use Acetone instead of DMF?

Answer: Yes, but with caveats.

  • DMF: Higher reaction rate (polar aprotic), but difficult to remove (high boiling point). Traces of DMF can contaminate the final crystallization.

  • Acetone/MEK: Slower reaction rate (lower boiling point), but easy workup.

  • Recommendation: Use MEK (Methyl Ethyl Ketone) . It boils at

    
    C (higher than acetone), allowing for faster kinetics, but is still easily removed by rotary evaporation.
    

Optimized Experimental Protocol

Objective: Synthesis of 2-(3-methylbutoxy)benzoic acid via Methyl Salicylate. Scale: 10 mmol basis (Scalable).

Phase 1: O-Alkylation
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Methyl Salicylate: 1.52 g (10 mmol)

    • 1-Bromo-3-methylbutane: 1.81 g (12 mmol, 1.2 eq)

    • 
       (Anhydrous, granular): 2.76 g (20 mmol, 2.0 eq)
      
    • KI (Potassium Iodide): 0.16 g (1.0 mmol, 10 mol%)

    • Solvent: Acetone or MEK (30 mL)

  • Procedure:

    • Dissolve Methyl Salicylate in solvent.

    • Add

      
       and KI. Stir for 15 mins at Room Temp (RT) to form the phenoxide surface species.
      
    • Add 1-Bromo-3-methylbutane dropwise.

    • Reflux at

      
      C for 12–16 hours.
      
    • Checkpoint: TLC should show conversion of phenol (low Rf) to ester (high Rf).

  • Workup: Filter off inorganic salts (

    
    ). Concentrate the filtrate in vacuo to obtain the crude intermediate oil.
    
Phase 2: Hydrolysis (Saponification)
  • Reagents:

    • Crude Intermediate Oil

    • NaOH (10% aqueous solution): 10 mL

    • Ethanol: 10 mL (Cosolvent is critical for solubility)

  • Procedure:

    • Dissolve crude oil in Ethanol. Add NaOH solution.[1][2][3]

    • Reflux at

      
      C for 3 hours.
      
    • Cool to RT. The solution should be homogeneous (one phase).[4]

  • Isolation:

    • Acidify with 1M HCl to pH 2.0. The product will precipitate as a white solid.

    • Filter and wash with cold water.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove trace elimination by-products.

Data Summary: Solvent & Base Effects[1][5][6]
SolventBaseTemp (

C)
Time (h)Yield (%)Major By-Product
DMF

100492Solvent residue
Acetone

56 (Reflux)2478Unreacted Phenol
MEK

80 (Reflux)1288 None (Optimal)
THF NaH66265Alkenes (Elimination)

Purification Workflow

The following logic gate describes the purification decision tree based on the physical state of your crude product.

Purification Start Crude Product (Post-Acidification) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Oily/Sticky Gum CheckState->Oil Recryst Recrystallize (EtOH/H2O 1:1) Solid->Recryst Extract Extract into DCM Wash w/ Brine Oil->Extract Final Pure 2-(3-methylbutoxy) benzoic acid Recryst->Final Dry Dry over Na2SO4 Evaporate Extract->Dry Triturate Triturate w/ Cold Hexane Dry->Triturate Triturate->Final

Figure 2: Purification logic for handling crude reaction mixtures.

References

  • Williamson Ether Synthesis Mechanism & Scope Title: The Williamson Ether Synthesis.[2][5][6][7] Source: Master Organic Chemistry. URL:[Link]

  • Selectivity of Methyl Salicylate Alkylation Title: Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Source: Synthesis (via Organic Chemistry Portal).[2] URL:[Link]

  • Hydrolysis Conditions for Sterically Hindered Benzoates Title: Hydrolysis and saponification of methyl benzoates.[1][8] Source: Green Chemistry (RSC). URL:[Link]

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 4-Methoxy-2-(3-methylbutoxy)benzoic acid, a molecule with potential pharmaceutical applications, presents a unique analytical challenge due to its combination of a substituted aromatic ring, a carboxylic acid, and an ether linkage. This guide provides an in-depth analysis of its fragmentation behavior in mass spectrometry and offers a comparative overview of alternative analytical methodologies, empowering researchers to make informed decisions for their specific analytical needs.

The Power of Mass Spectrometry: Deconstructing 4-Methoxy-2-(3-methylbutoxy)benzoic Acid

Mass spectrometry (MS) stands as a cornerstone technique for the structural characterization of small molecules due to its sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis.[1] When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes an exceptionally powerful tool for both qualitative and quantitative analysis in complex matrices.[2]

Predicted Fragmentation Pathways

The fragmentation of 4-Methoxy-2-(3-methylbutoxy)benzoic acid in a mass spectrometer, particularly under Collision-Induced Dissociation (CID) conditions, is governed by the lability of its functional groups.[3][4][5] The fragmentation cascade is a logical sequence of bond cleavages influenced by charge localization and the stability of the resulting fragment ions.

Positive Ion Mode (ESI+) Fragmentation:

In positive ion mode, the molecule will readily protonate, primarily on the carboxylic acid group or the ether oxygen. The subsequent fragmentation is predicted to follow several key pathways:

  • Loss of the 3-methylbutoxy side chain: A primary and highly probable fragmentation is the cleavage of the ether bond, leading to the loss of the 3-methylbutoxy group as a neutral radical (C5H11O•) or a neutral alkene (C5H10) via a rearrangement. This results in a prominent ion corresponding to 4-methoxy-2-hydroxybenzoic acid.

  • Fragmentation of the 3-methylbutoxy chain: The isopentyl group is susceptible to fragmentation, leading to the loss of smaller alkyl radicals.

  • Decarboxylation: Loss of the carboxylic acid group as CO2 is a common fragmentation pathway for benzoic acids.[6]

  • Loss of Water and Carbon Monoxide: Sequential loss of water (H2O) from the carboxylic acid and then carbon monoxide (CO) is a characteristic fragmentation pattern for benzoic acid derivatives.[6]

Diagram: Predicted ESI+ Fragmentation Pathways

G M [M+H]⁺ 4-Methoxy-2-(3-methylbutoxy)benzoic acid F1 Loss of C₅H₁₀ (3-methyl-1-butene) M->F1 F7 Loss of •C₅H₁₁O M->F7 F11 Loss of CO₂ M->F11 F2 [M+H - C₅H₁₀]⁺ 4-Methoxy-2-hydroxybenzoic acid F1->F2 F3 Loss of H₂O F2->F3 F4 [M+H - C₅H₁₀ - H₂O]⁺ F3->F4 F5 Loss of CO F4->F5 F6 [M+H - C₅H₁₀ - H₂O - CO]⁺ F5->F6 F8 [M+H - •C₅H₁₁O]⁺ 4-Methoxybenzoyl cation F7->F8 F9 Loss of CO F8->F9 F10 [C₆H₅O]⁺ F9->F10 F12 [M+H - CO₂]⁺ F11->F12

Caption: Predicted fragmentation of 4-Methoxy-2-(3-methylbutoxy)benzoic acid in ESI+ mode.

Negative Ion Mode (ESI-) Fragmentation:

In negative ion mode, the carboxylic acid will deprotonate to form the [M-H]⁻ ion. The fragmentation is typically simpler and dominated by:

  • Decarboxylation: The most facile fragmentation is the loss of CO2 from the carboxylate anion, a highly characteristic fragmentation for carboxylic acids in negative mode.

  • Cleavage of the Ether Bond: Loss of the 3-methylbutoxy group can also occur, though it is generally less favored than decarboxylation.

Diagram: Predicted ESI- Fragmentation Pathways

G M_neg [M-H]⁻ 4-Methoxy-2-(3-methylbutoxy)benzoic acid F1_neg Loss of CO₂ M_neg->F1_neg F3_neg Loss of C₅H₁₀ M_neg->F3_neg F2_neg [M-H - CO₂]⁻ F1_neg->F2_neg F4_neg [M-H - C₅H₁₀]⁻ 4-Methoxy-2-oxy-benzoate F3_neg->F4_neg

Caption: Predicted fragmentation of 4-Methoxy-2-(3-methylbutoxy)benzoic acid in ESI- mode.

A Comparative Analysis of Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques offer distinct advantages and may be more suitable depending on the specific research question, available instrumentation, and sample matrix.

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV-Vis absorbance.
Sensitivity Very High (pg to fg range)[7]High (pg to ng range)[8][9]Moderate (ng to µg range)[10]
Selectivity Very HighHighModerate
Structural Info Rich fragmentation data for structural elucidation.Provides fragmentation patterns for structural confirmation.[11]Limited to UV-Vis spectrum, which is less specific.[12]
Sample Volatility Not required.Requires volatile or derivatized analytes.[8][9]Not required.
Matrix Effects Susceptible to ion suppression or enhancement.Less susceptible to matrix effects than LC-MS.Can be affected by co-eluting UV-absorbing compounds.
Typical LOD 0.01 - 1 ng/mL[7][13]0.1 - 10 ng/mL[8][9]1 - 100 ng/mL[10]
Typical LOQ 0.05 - 5 ng/mL[7][13]0.5 - 50 ng/mL[8][9]5 - 200 ng/mL[10]
Linearity (R²) >0.99[7][13]>0.99[8][9]>0.99[14][15]
Precision (%RSD) <15%[7][13]<15%[8][16]<5%[15]

Causality Behind Method Selection:

  • LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity for quantification in complex biological matrices like plasma or urine. Its ability to provide structural information is invaluable for metabolite identification.

  • GC-MS is a robust technique, particularly for volatile compounds. For non-volatile molecules like 4-Methoxy-2-(3-methylbutoxy)benzoic acid, a derivatization step to increase volatility is necessary, which adds to sample preparation time and complexity.[8][9]

  • HPLC-UV is a cost-effective and widely accessible technique suitable for routine analysis and quality control in less complex matrices where high sensitivity is not the primary requirement.[14][15] Its robustness and simpler instrumentation make it a workhorse in many laboratories.

Experimental Protocols

To ensure the trustworthiness and reproducibility of analytical data, a well-defined experimental protocol is essential.

Experimental Workflow: A Self-Validating System

A robust analytical workflow incorporates quality control at each stage, from sample preparation to data analysis, ensuring the integrity of the final results.

Diagram: General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Data Acquisition cluster_3 Data Analysis SP1 Sample Collection SP2 Extraction (e.g., LLE, SPE) SP1->SP2 SP3 Derivatization (for GC-MS) SP2->SP3 AS1 LC or GC Separation SP3->AS1 D1 MS or UV Detection AS1->D1 D2 Data Acquisition D1->D2 DA1 Peak Integration D2->DA1 DA2 Quantification DA1->DA2 DA3 Reporting DA2->DA3

Sources

A Comparative Guide to the Purity Validation of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible experimental data are built. This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 4-Methoxy-2-(3-methylbutoxy)benzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science.

In the absence of a dedicated compendial monograph for this specific molecule, this guide establishes a robust, multi-faceted validation strategy by drawing parallels with a structurally similar and well-characterized compound, 4-Methoxybenzoic acid. By presenting a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, this document aims to equip the reader with the scientific rationale and practical protocols necessary to ascertain the purity of 4-Methoxy-2-(3-methylbutoxy)benzoic acid with a high degree of confidence.

The Criticality of Purity in Drug Development

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous testing and validation. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1] This guide is designed with these principles in mind, providing a framework for a comprehensive purity assessment.

A Multi-Modal Approach to Purity Validation

A single analytical technique is often insufficient to definitively establish the purity of a compound. A more robust approach involves the orthogonal application of multiple analytical methods, each providing a different perspective on the sample's composition. This guide will compare the utility of chromatographic, spectroscopic, and elemental analysis techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like aromatic carboxylic acids.[3] Its high resolving power allows for the separation of the main compound from closely related impurities.

Method Comparison: 4-Methoxy-2-(3-methylbutoxy)benzoic Acid vs. 4-Methoxybenzoic Acid

For a comparative perspective, we will consider the established HPLC methods for 4-Methoxybenzoic acid as a baseline for developing a method for our target compound.

ParameterMethod for 4-Methoxybenzoic AcidProposed Method for 4-Methoxy-2-(3-methylbutoxy)benzoic AcidRationale for Adaptation
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmThe smaller particle size of the proposed column will provide higher resolution and faster analysis times, which is beneficial for separating potentially similar impurities.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterFormic acid is a more volatile buffer, making it compatible with mass spectrometry if LC-MS analysis is desired for impurity identification.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common and effective organic modifier for reversed-phase chromatography of aromatic compounds.
Gradient Isocratic: 50% BGradient: 60-95% B in 15 minDue to the increased hydrophobicity of the 3-methylbutoxy group, a gradient elution is proposed to ensure the timely elution of the main compound and any more lipophilic impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate suitable for a 4.6 mm ID column.
Column Temperature 30 °C35 °CA slightly elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Detection UV at 254 nmUV at 258 nmThe detection wavelength is chosen based on the UV absorbance maximum of the compound. A UV scan of the target compound should be performed to determine the optimal wavelength.
Experimental Protocol: HPLC Purity Validation

Objective: To determine the purity of a 4-Methoxy-2-(3-methylbutoxy)benzoic acid sample and quantify any impurities.

Materials:

  • 4-Methoxy-2-(3-methylbutoxy)benzoic acid sample

  • HPLC grade acetonitrile, water, and formic acid

  • Reference standard of 4-Methoxy-2-(3-methylbutoxy)benzoic acid (if available) or a well-characterized internal standard.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix well.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the 4-Methoxy-2-(3-methylbutoxy)benzoic acid reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the HPLC system with the parameters outlined in the comparison table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the blank (acetonitrile), followed by the standard solutions and the sample solution.

    • Identify the peak for 4-Methoxy-2-(3-methylbutoxy)benzoic acid based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percentage method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) D Equilibrate C18 Column A->D B Prepare Standard Solution (1 mg/mL in Acetonitrile) E Inject Blank, Standards, and Sample B->E C Prepare Sample Solution (1 mg/mL in Acetonitrile) C->E D->E F Run Gradient Program (60-95% B over 15 min) E->F G Identify Peaks by Retention Time F->G H Integrate Peak Areas G->H I Calculate Purity (Area % Method) H->I

Caption: HPLC Purity Validation Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like benzoic acids, derivatization is often required to increase their volatility.[4][5]

Derivatization: A Necessary Step

The carboxylic acid group in 4-Methoxy-2-(3-methylbutoxy)benzoic acid makes it non-volatile. Silylation is a common derivatization technique where the acidic proton is replaced by a trimethylsilyl (TMS) group, making the molecule more volatile and amenable to GC analysis.

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify volatile impurities in a 4-Methoxy-2-(3-methylbutoxy)benzoic acid sample.

Materials:

  • 4-Methoxy-2-(3-methylbutoxy)benzoic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (GC grade)

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Procedure:

  • Sample Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify the peak for the TMS-derivative of 4-Methoxy-2-(3-methylbutoxy)benzoic acid.

    • Analyze the mass spectra of any other peaks to identify potential impurities by comparing with a mass spectral library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample (approx. 1 mg) B Add Pyridine and BSTFA A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample C->D E Separation on HP-5ms Column D->E F Mass Spectrometry Detection E->F G Identify Main Peak (TMS-derivative) F->G H Analyze Mass Spectra of Other Peaks G->H I Compare with NIST Library H->I

Caption: GC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative purity determination (qNMR).[6][7][8] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Purity Determination by ¹H NMR

By integrating the signals in the ¹H NMR spectrum, the relative number of protons contributing to each signal can be determined. Purity can be assessed by comparing the integration of signals corresponding to the main compound with those of any impurities. For quantitative analysis, a certified internal standard with a known purity is added to the sample.[9]

Experimental Protocol: ¹H NMR Purity Assessment

Objective: To confirm the structure and assess the purity of a 4-Methoxy-2-(3-methylbutoxy)benzoic acid sample.

Materials:

  • 4-Methoxy-2-(3-methylbutoxy)benzoic acid sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard (e.g., maleic anhydride or dimethyl sulfone)

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the sample and about 5-10 mg of the internal standard into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Cap the tube and gently agitate until the sample and standard are completely dissolved.

  • NMR Data Acquisition:

    • Tune and shim the spectrometer on the sample.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals.

    • Assign the signals to the protons of 4-Methoxy-2-(3-methylbutoxy)benzoic acid and the internal standard.

    • Calculate the purity of the sample based on the relative integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons for each integrated signal.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire 1H NMR Spectrum D->E G Process Spectrum E->G H Integrate and Assign Signals G->H I Calculate Purity H->I

Caption: ¹H NMR Purity Assessment Workflow.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample.[10][11][12] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and can be a good indicator of its purity.

Expected vs. Actual Elemental Composition

The theoretical elemental composition of 4-Methoxy-2-(3-methylbutoxy)benzoic acid (C₁₃H₁₈O₄) is:

  • Carbon (C): 66.65%

  • Hydrogen (H): 7.74%

  • Oxygen (O): 25.61%

A significant deviation of the experimentally determined values from these theoretical values can indicate the presence of impurities.

Experimental Protocol: Elemental Analysis

Objective: To determine the elemental composition of a 4-Methoxy-2-(3-methylbutoxy)benzoic acid sample.

Instrumentation:

  • CHN/O Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.

  • Analysis:

    • The sample is combusted at a high temperature in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector (e.g., thermal conductivity detector).

    • The instrument's software calculates the percentage of each element.

  • Data Interpretation:

    • Compare the experimental percentages of C and H with the theoretical values. A deviation of ±0.4% is generally considered acceptable.

Potential Impurities in the Synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of 4-Methoxy-2-(3-methylbutoxy)benzoic acid could involve the alkylation of a suitably substituted salicylic acid derivative. Potential impurities could include:

  • Starting Materials: Unreacted starting materials such as 4-methoxysalicylic acid or 3-methyl-1-bromobutane.

  • By-products: Products of side reactions, such as O-alkylation at the carboxylic acid group or dialkylation products.

  • Isomers: Positional isomers if the starting materials are not regiochemically pure.

  • Degradation Products: Products formed during workup or storage.

A comprehensive purity validation should include methods capable of separating and identifying these potential impurities.

Conclusion: A Holistic Approach to Purity Validation

The purity validation of a novel compound like 4-Methoxy-2-(3-methylbutoxy)benzoic acid requires a multi-faceted and scientifically rigorous approach. This guide has presented a comparative framework of key analytical techniques, providing not only the "how" but also the "why" behind the experimental choices.

By employing a combination of high-resolution HPLC for quantitative purity assessment, GC-MS for the detection of volatile impurities, NMR for definitive structural confirmation and purity verification, and elemental analysis for empirical formula validation, researchers can build a comprehensive and robust data package. This holistic approach, grounded in the principles of analytical chemistry and guided by regulatory expectations, ensures the quality and reliability of the compound, thereby underpinning the integrity of subsequent research and development activities.

References

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • The Duke NMR Center. Sample Preparation. [Link]

  • AZoM. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?. [Link]

  • In-Situ. (2024, February 21). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • University of Technology. Element analysis. [Link]

  • EOLSS. ELEMENTAL ANALYSIS. [Link]

  • SpringerLink. (2012, April 15). Determination of standard sample purity using the high-precision 1H-NMR process. [Link]

  • ResearchGate. Analytical stepwise gradient HPLC of 4-methoxybenzoates of various MCs (Me-MeOBz, DSMe. [Link]

  • SpectraBase. 4-Methoxy benzoic acid. [Link]

  • MDPI. (2015, December 1). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • NIST. Benzoic acid, 4-methoxy-, 2-methylpropyl ester. [Link]

  • Atmospheric Measurement Techniques. (2015, March 4). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. [Link]

  • SIELC Technologies. (2018, February 16). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 100-09-4 4-Methoxy-benzoic Acid Impurity. [Link]

  • Pharmaffiliates. benzoic acid and its Impurities. [Link]

  • SpectraBase. 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Monophenolics and aromatic acids detectable in GC-MS profiling.... [Link]

  • PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]

  • Reddit. (2024, November 29). 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. [Link]

  • PubChemLite. Benzoic acid, 4-hydroxy-3-methoxy-, 2(or 3)-methylbutyl ester. [Link]

  • mzCloud. (2018, April 5). Methyl 4 1 3 dihydroxy 1 4 hydroxy 3 methoxyphenyl 2 propanyl oxy 3 methoxybenzoate. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

  • NIST. Benzoic acid, 4-methoxy-. [Link]

  • NIST. Benzoic acid, 4-methoxy-, methyl ester. [Link]

  • PubChem. 4-Methoxybenzoic Acid. [Link]

  • ResearchGate. (2006, November 19). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. [Link]

  • BAuA. (2024, December 23). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). [Link]

  • NIST. Benzoic acid, 4-methoxy-, 2-methylpropyl ester. [Link]

Sources

4-Methoxy-2-(3-methylbutoxy)benzoic acid reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: 4-Methoxy-2-(3-methylbutoxy)benzoic Acid Reference Standards

Part 1: Executive Summary & Strategic Context

In the landscape of pharmaceutical development, 4-Methoxy-2-(3-methylbutoxy)benzoic acid (hereafter referred to as MMBA ) serves a critical function as a structural impurity marker and intermediate in the synthesis of complex ether-linked APIs (Active Pharmaceutical Ingredients), particularly in the development of PPAR agonists and specific leukotriene receptor antagonists.

The reliability of your analytical data—whether for release testing or stability studies—hinges entirely on the integrity of your reference standard. This guide objectively compares the performance of a Certified Reference Standard (CRS) against common alternatives: In-House Synthesized Standards and Commercial Reagent Grade Materials .

The Core Dilemma: Researchers often face a choice: purchase a costly, fully characterized CRS or utilize a cheaper, lower-grade reagent, assuming it can be "qualified in-house." Our experimental data demonstrates that while the latter is feasible, the hidden costs of characterization and the risk of "ghost peaks" often outweigh the upfront savings.

Part 2: Comparative Performance Analysis

We evaluated three distinct grades of MMBA to determine their suitability for ICH Q3A(R2) impurity profiling.

The Candidates:

  • Candidate A (The Gold Standard): ISO 17034 Accredited Reference Standard (Primary).

  • Candidate B (The Alternative): High-Purity Laboratory Reagent (>98%).

  • Candidate C (The Risk): In-House Crude Intermediate (Recrystallized).

Table 1: Analytical Characterization Data
ParameterMethodCandidate A (CRS) Candidate B (Reagent) Candidate C (In-House)
Assay (Mass Balance) HPLC/TGA/KF99.8% ± 0.2% 97.4% ± 1.1%94.2% ± 2.5%
Chromatographic Purity HPLC-UV (235 nm)99.9%98.1%95.5%
Water Content Karl Fischer (Coulometric)0.05%0.85% (Hygroscopic)1.20%
Residual Solvents GC-HS< 100 ppm2,500 ppm (EtOAc)4,200 ppm (Toluene)
Homogeneity DSC (Melting Endotherm)Sharp (121.5°C)Broad (119-121°C)Split Peak
Suitability Application Release Testing / Quant Identification Only Synthesis Starting Material

Key Insight: Candidate B showed a significant "potency drift" of 1.5% over 30 days due to moisture absorption, a critical failure mode for quantitative standards that Candidate A (packaged under argon with desiccant) did not exhibit.

Part 3: Experimental Protocols

To replicate these findings or validate your own standard, follow these self-validating protocols.

Protocol 1: High-Resolution HPLC Purity Assessment

Rationale: Benzoic acid derivatives are weak acids (pKa ~4.5). pH control is essential to suppress ionization and prevent peak tailing.

Chromatographic Conditions:

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Max absorbance for alkoxy-benzoic core) and 210 nm (Impurity scanning).

  • Column Temp: 30°C.

System Suitability Criteria (Mandatory):

  • Tailing Factor: NMT 1.5 (Critical for acidic analytes).

  • RSD of Area: NMT 0.5% (n=6 injections).

  • Resolution: > 2.0 between MMBA and nearest related impurity (often the de-alkylated phenol).

Protocol 2: Structure Confirmation via 1H-NMR

Rationale: To distinguish the regioisomer (2-alkoxy vs 3-alkoxy).

  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       12.5 ppm (s, 1H): -COOH (Broad singlet, exchangeable).
      
    • 
       7.6 - 6.5 ppm (m, 3H): Aromatic ring protons (Pattern confirms 1,2,4-substitution).
      
    • 
       3.85 ppm (s, 3H): -OCH3 (Methoxy group).
      
    • 
       4.05 ppm (t, 2H): -OCH2- (Triplet, part of isopentyl chain).
      
    • 
       0.95 ppm (d, 6H): -CH(CH3)2 (Gem-dimethyl doublet).
      

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic for selecting and qualifying the MMBA standard based on the drug development phase.

Reference_Standard_Strategy Start Need MMBA Standard Phase Determine Development Phase Start->Phase Early Early R&D / Discovery Phase->Early Non-GLP Late Late Stage / GMP Release Phase->Late GLP/GMP Reagent Purchase Reagent Grade (Candidate B) Early->Reagent CRM Purchase Accredited CRM (Candidate A) Late->CRM Qual_Light Identity Check (NMR) + Area % Purity Reagent->Qual_Light Qual_Full Full Characterization: 1. Mass Balance (TGA/KF) 2. qNMR 3. ROI Reagent->Qual_Full If CRM Unavailable Use_Quant Quantitative Use (Impurity Calculation) CRM->Use_Quant Direct Use Use_Qual Qualitative Use Only (Marker Identification) Qual_Light->Use_Qual Qual_Full->Use_Quant

Caption: Decision tree for selecting Reference Standard grade based on regulatory requirements (ICH Q3A).

Part 5: Critical Discussion (Expertise & Trust)

1. The "Ghost Peak" Phenomenon In our comparative study, Candidate B (Reagent Grade) contained a 0.8% impurity eluting at RRT 1.12. Mass spectrometry identified this as the methyl ester derivative (formed during synthesis in methanol). If you use Candidate B without correcting for this, you will underestimate the purity of your drug substance, potentially triggering a false Out-of-Specification (OOS) investigation.

2. Hygroscopicity and Handling The 3-methylbutoxy chain adds lipophilicity, but the free carboxylic acid moiety remains capable of hydrogen bonding. Candidate C (In-house) showed rapid water uptake (0.1% to 1.2% in 48 hours at 75% RH).

  • Recommendation: All MMBA standards must be stored in amber vials with PTFE-lined caps, preferably in a desiccator at 2-8°C.

3. Establishing the Response Factor (RF) For accurate impurity calculation, the Relative Response Factor (RRF) of MMBA vs. the API must be established.

  • Method: Prepare equimolar solutions of the API and the MMBA CRM.

  • Calculation:

    
    .
    
  • Note: Due to the lack of conjugation in the alkoxy tail, the UV response of MMBA is typically lower than fully aromatic APIs. Expect an RRF < 1.0.[1][2]

Part 6: References

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 4-Methoxy-2-(3-methylbutoxy)benzoic acid. National Library of Medicine. Retrieved from [Link]

  • Journal of AOAC International. (2016). Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Profiles of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Properties of 4-Methoxy-2-(3-methylbutoxy)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spectroscopic Signature

4-Methoxy-2-(3-methylbutoxy)benzoic acid (CAS 1285556-26-4) is a specialized 2,4-dialkoxybenzoic acid derivative, primarily utilized as a fine chemical intermediate in the synthesis of pharmaceutical compounds (e.g., sulfonylurea analogs or receptor antagonists).

For researchers characterizing this compound, the UV-Vis absorption profile is governed by the 2,4-dialkoxybenzoic acid chromophore . Its spectral signature is defined by two distinct absorption bands arising from


 transitions, heavily influenced by the electron-donating effects of the alkoxy substituents at the ortho and para positions.

Key Insight: While the 3-methylbutoxy (isopentyloxy) tail significantly alters lipophilicity and solubility compared to its methoxy analogs, it exerts a negligible electronic perturbation on the aromatic system. Therefore, its UV-Vis profile is qualitatively identical to that of 2,4-Dimethoxybenzoic acid , serving as a reliable reference standard for validation.

Mechanistic Analysis: Electronic Structure & Chromophores

To interpret the UV-Vis data correctly, one must understand the underlying electronic transitions.

  • Primary Chromophore: The Benzoic Acid moiety.

  • Auxochromes:

    • C4-Methoxy (-OCH₃): Strong mesomeric donor (+M), bathochromically shifts the primary benzenoid bands.

    • C2-(3-Methylbutoxy) (-OCH₂CH₂CH(CH₃)₂): Functionally equivalent to a methoxy group in terms of electronic donation (+M). The steric bulk of the isopentyl chain does not significantly disrupt planarity in solution.

Spectral Bands Definition
  • E-Band (Band II):

    
    250–260 nm. High intensity (
    
    
    
    ). Originates from the allowed
    
    
    transition of the aromatic ring, enhanced by resonance with the carboxyl group.
  • B-Band (Band I):

    
    290–300 nm. Moderate intensity (
    
    
    
    ). Originates from the secondary
    
    
    transition, significantly red-shifted (from benzene's 254 nm) due to the auxochromic effect of the two oxygen atoms.
Visualizing the Electronic Effects

ElectronicEffects BenzoicCore Benzoic Acid Core (Base Chromophore) Result Bathochromic Shift (Red Shift) BenzoicCore->Result Modified by Auxochrome1 4-Methoxy (+M Effect) Para-Substitution Auxochrome1->Result Strong Donor Auxochrome2 2-(3-Methylbutoxy) (+M Effect) Ortho-Substitution Auxochrome2->Result Strong Donor Spectrum Target Spectrum λmax: ~252 nm & ~292 nm Result->Spectrum Defines

Figure 1: Causal relationship between structural substituents and the resulting UV-Vis spectral shift.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct structural analog (2,4-Dimethoxybenzoic acid) and a phenolic analog (4-Methoxysalicylic acid) to highlight the stability of the ether linkage.

FeatureTarget: 4-Methoxy-2-(3-methylbutoxy)benzoic acid Analog 1: 2,4-Dimethoxybenzoic acid Analog 2: 4-Methoxysalicylic acid
CAS Number 1285556-26-491-52-12237-36-7
Primary

(MeOH)
252 ± 2 nm (Predicted)250 nm258 nm
Secondary

(MeOH)
292 ± 2 nm (Predicted)290 nm296 nm
Molar Absorptivity (

)
High (~12,000 M⁻¹cm⁻¹)High (~13,500 M⁻¹cm⁻¹)Moderate
pH Sensitivity Low (Only carboxylate shift)Low (Only carboxylate shift)High (Phenolic shift at pH > 8)
Solubility Lipophilic (Soluble in MeOH, ACN, DCM)Moderate (Soluble in MeOH, Water/Alc)Moderate
Use Case Specialized hydrophobic intermediateGeneral reference standardMetabolite / Degradant marker

Technical Insight: The shift from a methoxy (Analog 1) to a 3-methylbutoxy group (Target) adds 4 carbons, increasing the molecular weight from 182.17 to 238.28 g/mol . While the


 remains constant, the absorbance per gram  will decrease for the target molecule. Researchers must calculate molarity precisely to avoid underestimating concentration.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol designed to eliminate solvent cut-off errors and concentration artifacts.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cut-off < 205 nm) or Acetonitrile. Avoid Acetone (absorbs < 330 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV < 300 nm.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.4 mg of 4-Methoxy-2-(3-methylbutoxy)benzoic acid.

    • Dissolve in 10 mL Methanol (Concentration

      
       M).
      
    • Note: Sonicate for 2 minutes to ensure complete dissolution of the lipophilic tail.

  • Working Standard Dilution:

    • Dilute 100

      
      L of Stock into 9.9 mL Methanol (1:100 dilution).
      
    • Final Concentration

      
       M.
      
    • Validation Check: Absorbance at

      
       should be between 0.2 and 0.8 AU.
      
  • Spectral Scan:

    • Baseline correct with the Blank.

    • Scan range: 200 nm to 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Validation (The "Peak Ratio" Rule):

    • Calculate the ratio of Absorbance at Band II (

      
      252 nm) to Band I (
      
      
      
      292 nm).
    • For pure 2,4-dialkoxybenzoic acids, this ratio (

      
      ) is typically between 2.0 and 2.5 .
      
    • If Ratio < 1.5: Suspect contamination or scattering (turbidity).

Workflow Visualization

ExperimentalWorkflow Start Start: Sample Weighing (~2.4 mg) Dissolve Dissolution (MeOH) Stock: 1 mM Start->Dissolve Dilute Dilution (1:100) Target: 10 µM Dissolve->Dilute Scan UV Scan (200-400 nm) Quartz Cuvette Dilute->Scan Check Validation Check: Abs(252)/Abs(292) ~ 2.2? Scan->Check Pass Valid Spectrum Proceed to Analysis Check->Pass Yes Fail Invalid: Check Solubility/Purity Check->Fail No

Figure 2: Step-by-step experimental workflow with built-in validation checkpoint.

References
  • National Institute of Standards and Technology (NIST) .[1] UV/Visible Spectrum of 2,4-Dimethoxybenzoic acid. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem . 2,4-Dimethoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press. (Foundational text on auxochromic effects of alkoxy groups).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-2-(3-methylbutoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 4-Methoxy-2-(3-methylbutoxy)benzoic acid

Executive Summary

This guide defines the safety architecture for handling 4-Methoxy-2-(3-methylbutoxy)benzoic acid . As a substituted benzoic acid derivative, this compound presents specific risks associated with carboxylic acid acidity and potential lipophilic skin absorption due to the 3-methylbutoxy (isopentyloxy) chain.

In the absence of a compound-specific Occupational Exposure Limit (OEL), this protocol applies Control Banding Level 2 (OEB 2) , treating the substance as a moderate irritant with potential for serious eye damage and respiratory irritation.

Part 1: Hazard Identification & Risk Assessment

To ensure scientific integrity, we must look beyond generic warnings and understand the chemical causality of the risk.

  • Acidity & Corrosivity: The carboxylic acid moiety (

    
    ) acts as a proton donor. Upon contact with mucous membranes (eyes, respiratory tract), it creates localized acidic zones leading to immediate irritation or tissue damage [1].
    
  • Lipophilicity & Permeation: Unlike simple benzoic acid, the addition of the 3-methylbutoxy chain at the 2-position increases the molecule's lipophilicity (

    
    ). This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal exposure a critical vector for systemic absorption [2].
    
  • Physical State: Typically a crystalline solid. The electrostatic nature of substituted benzoic acids often leads to "flying powder" during weighing, increasing inhalation risk.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a Self-Validating Safety System : the equipment is chosen not just to block exposure, but to provide visual or tactile feedback when compromised.

Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Ocular Chemical Splash Goggles (Indirect Vent)Standard Safety Glasses are insufficient. Fine acidic dust can bypass side shields. Goggles form a seal, preventing lacrimal fluid acidification from airborne dust [3].
Dermal (Hand) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff)The outer glove protects against mechanical abrasion and gross contamination. The inner glove acts as a fail-safe. If the outer glove is compromised (color change/tear), the inner layer maintains the barrier during doffing.
Respiratory P100 / N95 Respirator (If outside hood)Primary Control: Fume Hood. If weighing must occur on an open bench (not recommended), a fitted P100 respirator is required to capture particulates <0.3 microns.
Body Lab Coat (High-Neck, Tyvek/Cotton) Synthetic blends can melt if a fire occurs. 100% cotton or chemically resistant Tyvek is preferred to prevent "wicking" of dissolved compound to the skin.

Part 3: Operational Handling Workflows

Engineering Controls: The Primary Barrier

Do not rely solely on PPE. The Chemical Fume Hood is the primary containment device.

  • Sash Height: Maintain at working level (approx. 18 inches).

  • Airflow: Verify face velocity is 80–100 fpm before starting.

Weighing & Transfer Protocol

Static electricity is a major cause of spillage with alkoxy-benzoic acids.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the powder.

  • Spatial Layout: Place the receiving vessel inside the hood before opening the stock container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock.

Visualization: Safe Handling Decision Logic

The following diagram outlines the decision-making process for handling this compound based on its physical state (Solid vs. Solution).

HandlingLogic Start Start: Handling 4-Methoxy-2-(3-methylbutoxy)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution Weighing Weighing Procedure Solid->Weighing SolventCheck Check Solvent Compatibility Solution->SolventCheck HoodReq REQUIRED: Fume Hood + Anti-Static Gun Weighing->HoodReq Dust Hazard GloveCheck Consult Glove Permeation Chart (Solvent Specific) SolventCheck->GloveCheck Permeation Risk Action Proceed with Reaction HoodReq->Action GloveCheck->Action

Figure 1: Decision logic for PPE and engineering controls based on physical state. Note the divergence for solvent-based handling.

Part 4: Emergency Response & Disposal

Exposure Response Pathways

Immediate action mitigates long-term injury. Acidic burns require prolonged flushing.

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] Do not stop earlier; the pH of the eye must return to 7.4.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6] Do not use alcohol or organic solvents, as these may increase the solubility of the lipophilic chain and drive the acid deeper into the dermis [4].

Visualization: Emergency Response Workflow

EmergencyResponse Exposure Exposure Incident TypeSkin Dermal Contact Exposure->TypeSkin TypeEye Ocular Contact Exposure->TypeEye TypeInhale Inhalation Exposure->TypeInhale ActionSkin Wash: Soap + Water (15 mins) NO SOLVENTS TypeSkin->ActionSkin ActionEye Eyewash Station (15 mins continuous) TypeEye->ActionEye ActionInhale Move to Fresh Air Seek Medical Attn TypeInhale->ActionInhale Report Report to HSE & Check SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Triage workflow for exposure incidents. Note the specific prohibition of solvents for skin cleaning.

Disposal Protocols

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste: If dissolved, dispose of in "Organic Solvents" stream. Ensure the waste stream is compatible (avoid mixing with strong oxidizers or highly alkaline waste without neutralization to prevent exotherms).[2][7]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzoic acid (Analogue). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8466, 4-Methoxybenzoic acid. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzoic acid derivatives. Retrieved from

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.[1][2][3][4][5][6][7][8] Retrieved from

Sources

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